1,3-Diethoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-diethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGFYMKFBCWNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174463 | |
| Record name | 1,3-Diethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2049-73-2 | |
| Record name | 1,3-Diethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Diethoxybenzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2049-73-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diethoxybenzene | |
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| Record name | 1,3-diethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.430 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIETHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF1RPI3V6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1,3-Diethoxybenzene from Resorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,3-diethoxybenzene from resorcinol (B1680541), primarily through the Williamson ether synthesis. This well-established and versatile method provides a reliable pathway to dialkylated phenols, which are valuable intermediates in the pharmaceutical and fine chemical industries. This document outlines the core chemical principles, detailed experimental protocols, and relevant quantitative data to support the practical application of this synthesis.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of this compound from resorcinol is achieved via a Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The core of this method involves the deprotonation of the phenolic hydroxyl groups of resorcinol by a suitable base to form a more nucleophilic phenoxide ion. This is followed by the reaction of the phenoxide with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to form the desired diether.
The general steps are as follows:
-
Deprotonation: The weakly acidic hydroxyl groups of resorcinol are deprotonated by a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the resorcinol dianion.
-
Nucleophilic Attack: The resulting dianion acts as a potent nucleophile and attacks the electrophilic ethyl group of the ethylating agent in an SN2 fashion, displacing the leaving group (e.g., iodide, sulfate) and forming the ether linkages.
Due to the nature of the SN2 mechanism, primary alkyl halides are preferred as they minimize the potential for competing elimination reactions.[1]
Experimental Protocol
This protocol is adapted from a well-documented procedure for the synthesis of 1,3-dimethoxybenzene (B93181) from resorcinol, a closely related analogue.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| Resorcinol | 110.11 | 1.0 | Starting material |
| Sodium Hydroxide (10% aq. solution) | 40.00 | 2.5 | Base |
| Diethyl Sulfate | 154.18 | >2.0 | Ethylating agent |
| Diethyl Ether | 74.12 | - | Extraction solvent |
| Sodium Carbonate (dilute solution) | 105.99 | - | Washing agent |
| Anhydrous Calcium Chloride | 110.98 | - | Drying agent |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirrer (magnetic or mechanical)
-
Internal thermometer
-
Dropping funnel
-
Heating mantle or water bath
-
Separatory funnel
-
Standard laboratory glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, internal thermometer, and dropping funnel, place 1.0 mole of resorcinol.
-
Base Addition: With stirring, rapidly add 2.5 moles of a 10% aqueous sodium hydroxide solution.
-
Ethylating Agent Addition: Vigorously stir the mixture and add at least 2.0 moles of diethyl sulfate through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 40°C. Cooling with a water bath may be necessary.
-
Reaction Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The organic layer containing the this compound should be separated.
-
Extract the aqueous layer several times with diethyl ether to recover any dissolved product.
-
Combine the initial organic layer with the ether extracts.
-
-
Purification:
-
Wash the combined organic phases with a dilute sodium carbonate solution, followed by a wash with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Fractionally distill the filtrate to obtain pure this compound. The boiling point of this compound is approximately 235°C.
-
Yield:
While a specific yield for this exact reaction is not detailed in the immediate literature, the analogous synthesis of 1,3-dimethoxybenzene from resorcinol using dimethyl sulfate reports a yield of 85%.[2] A similar high yield can be anticipated for the diethylation under optimized conditions.
Key Reaction Parameters and Optimization
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydroxide or Potassium Carbonate | Strong enough to deprotonate the phenolic hydroxyl groups, forming the nucleophilic phenoxide. |
| Ethylating Agent | Diethyl Sulfate or Ethyl Iodide | Primary electrophiles that are good substrates for SN2 reactions. |
| Solvent | Water (from NaOH solution), or polar aprotic solvents like Acetone or DMF if using K2CO3 | The choice of solvent can influence the reaction rate and selectivity. |
| Temperature | < 40°C during addition, then reflux | Controls the reaction rate and minimizes side reactions. |
| Molar Ratios | Resorcinol:Base:Ethylating Agent ≈ 1:2.5:>2 | A slight excess of base and ethylating agent ensures complete dietherification. |
For challenging alkylations, or to improve selectivity for O-alkylation over potential C-alkylation, the use of phase-transfer catalysis (PTC) can be considered.[3]
Visualizing the Synthesis
Chemical Reaction Pathway:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow:
Caption: Experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to the Williamson Ether Synthesis of 1,3-Diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1,3-diethoxybenzene, a valuable building block in organic synthesis. This document details the underlying chemical principles, experimental protocols, and expected outcomes, presenting quantitative data in a clear and accessible format.
Introduction
The Williamson ether synthesis is a robust and versatile method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide or other electrophile with a suitable leaving group. In the synthesis of this compound, the dianion of resorcinol (B1680541) acts as the nucleophile, reacting with an ethylating agent to form the desired diether. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Reaction Principle and Mechanism
The synthesis of this compound from resorcinol is a two-step process occurring in a single pot. First, a base is used to deprotonate the two acidic phenolic hydroxyl groups of resorcinol, forming the more nucleophilic resorcinol dianion. Subsequently, this dianion undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663).
The overall reaction is as follows:
Caption: Reaction scheme for the Williamson ether synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |
| Resorcinol | C₆H₆O₂ | 110.11 | 277 | 1.28 | 108-46-3 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 1388 | 2.13 | 1310-73-2 |
| Diethyl Sulfate | C₄H₁₀O₄S | 154.18 | 208 | 1.177 | 64-67-5 |
| This compound | C₁₀H₁₄O₂ | 166.22 | 235 | 1.01 | 2049-73-2 |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound, adapted from a reliable procedure for the analogous synthesis of 1,3-dimethoxybenzene, which has a reported yield of 85%.
Materials and Equipment
-
Resorcinol
-
Sodium hydroxide (pellets)
-
Diethyl sulfate
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation of the Reaction Mixture: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 11.0 g (0.1 mol) of resorcinol in a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water.
-
Addition of the Ethylating Agent: With vigorous stirring, add 30.8 g (0.2 mol) of diethyl sulfate dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 40 °C. If necessary, cool the flask with a water bath.
-
Reaction: After the addition is complete, heat the mixture to reflux for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The product, this compound, will likely separate as an oily layer.
-
Extraction: Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers, including the initial product layer.
-
Washing: Wash the combined organic phases with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Expected Spectroscopic Data:
| Technique | Key Signals |
| ¹H NMR | Signals corresponding to the ethoxy group protons (triplet and quartet) and the aromatic protons. |
| ¹³C NMR | Resonances for the ethoxy carbons and the aromatic carbons. |
| IR (Infrared) | Characteristic C-O stretching frequencies for the ether linkages and absorptions for the aromatic ring. |
Safety Considerations
-
Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl sulfate is a strong alkylating agent and is carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate PPE should be worn.
-
Diethyl ether is highly flammable and should be handled away from ignition sources.
Conclusion
The Williamson ether synthesis is an effective and well-established method for the preparation of this compound from resorcinol. By following the detailed protocol outlined in this guide, researchers can reliably synthesize this important chemical intermediate. Careful control of reaction conditions and adherence to safety precautions are paramount for a successful and safe synthesis.
Physical and chemical properties of 1,3-diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characteristics of 1,3-diethoxybenzene (CAS No: 2049-73-2). Also known as resorcinol (B1680541) diethyl ether, this aromatic organic compound is a key intermediate in various synthetic processes. This document aims to be a valuable resource for professionals in research and development by consolidating essential data, including detailed experimental protocols and safety information, into a readily accessible format.
Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions. Its key physical properties are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] | |
| Molecular Weight | 166.22 | g/mol | [1][2] |
| Boiling Point | 235 | °C | [1] |
| Melting Point | 10 | °C | |
| Density | 1.01 | g/cm³ | [1] |
| Refractive Index | 1.5065-1.5125 | @ 20°C |
Chemical Properties
The chemical characteristics of this compound are dictated by its aromatic ring and the two activating ethoxy groups. These groups direct electrophilic substitution to the ortho and para positions (primarily positions 4 and 6, and to a lesser extent, position 2).
| Property | Value | Units | Reference(s) |
| CAS Number | 2049-73-2 | [1][2] | |
| IUPAC Name | This compound | [2] | |
| Synonyms | m-Diethoxybenzene, Resorcinol diethyl ether | [1][2] | |
| SMILES | CCOC1=CC(=CC=C1)OCC | [1] | |
| InChI Key | MKGFYMKFBCWNCP-UHFFFAOYSA-N | [3] | |
| Solubility | Slightly soluble in water | [4] |
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is through the Williamson ether synthesis, starting from resorcinol (1,3-dihydroxybenzene) and an ethylating agent like diethyl sulfate (B86663) or ethyl iodide.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from the well-established synthesis of 1,3-dimethoxybenzene (B93181) and is applicable for the preparation of this compound.[5]
Materials:
-
Resorcinol (1 mole)
-
Sodium hydroxide (B78521) (2.5 moles, as a 10% aqueous solution)
-
Diethyl sulfate (2 moles)
-
Diethyl ether
-
Saturated sodium carbonate solution
-
Anhydrous calcium chloride
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirrer (magnetic or mechanical)
-
Internal thermometer
-
Dropping funnel
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, internal thermometer, and dropping funnel, rapidly add a 10% sodium hydroxide solution (2.5 moles) to resorcinol (1 mole) with continuous stirring.
-
With vigorous stirring, add diethyl sulfate (2 moles) dropwise from the dropping funnel. Maintain the reaction temperature below 40°C, using a water bath for cooling if necessary.
-
After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted diethyl sulfate.
-
Cool the reaction mixture to room temperature. The organic layer containing the product should separate.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer several times with diethyl ether to recover any dissolved product.
-
Combine all organic phases and wash them sequentially with a dilute sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and fractionally distill the filtrate to purify the this compound. The product will distill at its boiling point of 235°C.
Chemical Reactions
This compound can undergo various electrophilic aromatic substitution reactions. For instance, its reaction with nitrogen dioxide/dinitrogen tetraoxide in dichloromethane (B109758) leads to nitration, primarily at the 4-position, yielding 1,3-diethoxy-4-nitrobenzene.[6] This highlights the activating and directing effects of the ethoxy groups.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the ethoxy groups. The aromatic protons will appear as a complex multiplet, while the ethoxy groups will present as a triplet (for the methyl protons) and a quartet (for the methylene (B1212753) protons).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons (including two signals for the ether-linked carbons and signals for the other aromatic carbons) and two signals for the ethoxy group carbons.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic C-O stretching vibrations for the ether linkages, as well as C-H stretching and bending frequencies for the aromatic ring and the alkyl chains.[3]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z = 166, corresponding to the molecular weight of the compound.[2]
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If it comes into contact with skin, wash off with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Applications
This compound is primarily used as an intermediate in organic synthesis.[8][9] Its activated aromatic ring makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. It has also been noted for its resistance to certain polymerization reactions.[1]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound via Williamson ether synthesis.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound | 2049-73-2 | FD71133 | Biosynth [biosynth.com]
- 2. This compound | C10H14O2 | CID 74899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound(2049-73-2) 13C NMR spectrum [chemicalbook.com]
- 8. 1,3-Dimethoxybenzene | CAS#:151-10-0 | Chemsrc [chemsrc.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 1,3-Diethoxybenzene (CAS: 2049-73-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-diethoxybenzene (CAS No. 2049-73-2), a valuable aromatic ether in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes key spectral data for its characterization. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound, also known as resorcinol (B1680541) diethyl ether, is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, offering a quick reference for experimental planning and execution.
| Property | Value | Reference |
| CAS Number | 2049-73-2 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | [2] |
| Boiling Point | 235 °C | [2] |
| Melting Point | -31 °C | [3] |
| Density | 1.01 g/cm³ | [2] |
| InChIKey | MKGFYMKFBCWNCP-UHFFFAOYSA-N | [4] |
| SMILES | CCOC1=CC(=CC=C1)OCC | [4] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of resorcinol to form a phenoxide, which then undergoes nucleophilic substitution with an ethylating agent. Below is a detailed experimental protocol adapted from the synthesis of its methyl analog.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Resorcinol (1 mole)
-
10% Sodium Hydroxide (B78521) (NaOH) solution (2.5 moles)
-
Diethyl sulfate (B86663) or Ethyl iodide (2 moles)
-
Ether
-
Dilute sodium carbonate solution
-
Calcium chloride
-
Water
Procedure:
-
In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, rapidly add 2.5 moles of 10% sodium hydroxide solution to 1 mole of resorcinol with stirring.
-
With vigorous stirring, add 2 moles of diethyl sulfate (or ethyl iodide) dropwise, ensuring the temperature remains below 40°C. Cooling with a water bath may be necessary.
-
To ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate, heat the mixture for 30 minutes on a boiling water bath.
-
After cooling, separate the organic layer. Extract the aqueous solution several times with ether.
-
Combine the organic phases and wash with dilute sodium carbonate solution, followed by water.
-
Dry the organic phase with anhydrous calcium chloride.
-
Fractionally distill the dried organic phase to obtain pure this compound. The boiling point is approximately 235 °C.
Logical Workflow for Synthesis:
Caption: Williamson ether synthesis of this compound.
Spectroscopic Data
The identity and purity of this compound can be confirmed using various spectroscopic techniques. Below are the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Proton | 7.15 | t | 8.2 | H-5 |
| 6.50 | dd | 8.2, 2.4 | H-4, H-6 | |
| 6.44 | t | 2.4 | H-2 | |
| 3.98 | q | 7.0 | -OCH₂CH₃ | |
| 1.38 | t | 7.0 | -OCH₂CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbon | 160.2 | C-1, C-3 |
| 129.8 | C-5 | |
| 106.5 | C-4, C-6 | |
| 101.2 | C-2 | |
| 63.4 | -OCH₂CH₃ | |
| 14.8 | -OCH₂CH₃ |
Note: NMR data is based on typical values and may vary slightly depending on the solvent and instrument.
Other Spectroscopic Data
| Technique | Key Features |
| Infrared (IR) Spectroscopy | C-O stretching (aromatic ether) around 1260 cm⁻¹, C-H stretching (aromatic and aliphatic) |
| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 166 |
Reactivity and Applications
This compound serves as a key intermediate in organic synthesis. The electron-donating nature of the two ethoxy groups activates the aromatic ring, making it susceptible to electrophilic substitution reactions, primarily at the 2-, 4-, and 6-positions. It can be used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Logical Relationship of Properties and Applications:
Caption: Properties, reactivity, and applications of this compound.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area.[3]
Safety and Handling Summary:
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[3] |
| Handling | Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes.[3] |
| Storage | Store in a well-ventilated place. Keep cool.[3] |
| Disposal | Dispose of contents/container in accordance with local regulations. Do not let the chemical enter drains.[3] |
Biological Activity
Currently, there is no significant information available in the scientific literature regarding the biological activity or its involvement in any signaling pathways. Its primary role is as a chemical intermediate in the synthesis of other compounds.
This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a thorough safety assessment before use. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.
References
A Technical Guide to the Spectroscopic Analysis of 1,3-Diethoxybenzene
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,3-diethoxybenzene. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS No: 2049-73-2, Molecular Formula: C₁₀H₁₄O₂, Molecular Weight: 166.22 g/mol ).[1][2][3]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | t | 1H | Ar-H (C5) |
| ~6.50 | d | 2H | Ar-H (C4, C6) |
| ~6.44 | t | 1H | Ar-H (C2) |
| ~4.00 | q | 4H | -O-CH₂-CH₃ |
| ~1.38 | t | 6H | -O-CH₂-CH₃ |
Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a general representation.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~159.0 | Ar-C (C1, C3) |
| ~129.5 | Ar-C (C5) |
| ~106.5 | Ar-C (C4, C6) |
| ~101.0 | Ar-C (C2) |
| ~63.0 | -O-CH₂-CH₃ |
| ~14.8 | -O-CH₂-CH₃ |
Note: Data is compiled from publicly available spectral databases.[4]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Strong | C-H stretch (aliphatic) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1260 | Strong | C-O stretch (aryl ether) |
| ~1160 | Strong | C-O stretch (alkyl ether) |
| ~830-750 | Strong | C-H bend (aromatic, out-of-plane) |
Note: IR data is typically collected from a thin film of the liquid sample.[1][5]
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity | Assignment |
| 166 | Moderate | [M]⁺ (Molecular Ion) |
| 138 | Moderate | [M - C₂H₄]⁺ |
| 110 | High | [M - C₂H₄ - C₂H₄]⁺ or [M - C₂H₅O• - H•]⁺ |
| 109 | Moderate | [M - C₂H₅O•]⁺ |
| 81 | Low | Fragmentation product |
Note: The fragmentation pattern is characteristic of an ethoxybenzene derivative. The base peak is often observed at m/z 110.[6][7]
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
2.1 NMR Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of the molecule by observing the magnetic properties of atomic nuclei.
-
Sample Preparation : A concentrated sample is prepared by dissolving approximately 5-10 mg of this compound for ¹H NMR, and 10-50 mg for ¹³C NMR, in a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[8]
-
Instrument Setup : The NMR spectrometer is set up, and the probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[9] The magnetic field homogeneity is optimized through a shimming process to obtain sharp, well-resolved peaks.[10]
-
Data Acquisition :
-
For ¹H NMR , a standard single-pulse experiment is typically sufficient. A pulse angle of 30-90° and a relaxation delay of 1-5 seconds are commonly used.
-
For ¹³C NMR , a proton-decoupled experiment is performed to simplify the spectrum and enhance the signal-to-noise ratio. A 30° pulse angle with an acquisition time of around 4 seconds and no additional relaxation delay is often recommended for molecules in this size range.[11] The number of scans is increased to achieve adequate signal intensity.[12]
-
-
Data Processing : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[13]
-
Sample Preparation : As this compound is a liquid at room temperature, a spectrum can be obtained by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[14]
-
Background Spectrum : A background spectrum of the empty sample compartment is recorded. This is necessary to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[15]
-
Sample Spectrum : The prepared sample is placed in the spectrometer's sample holder.[16] The infrared beam is passed through the sample, and the resulting interferogram is recorded.
-
Data Processing : The interferogram is converted into a transmittance or absorbance spectrum using a Fourier Transform. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.[16]
2.3 Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition. Electron Ionization (EI) is a common method for volatile organic compounds.
-
Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).[2] The sample is volatilized in a high-vacuum environment.[17]
-
Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[18] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[19][20]
-
Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : An electron multiplier or other detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.[20]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 2049-73-2 | FD71133 | Biosynth [biosynth.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound(2049-73-2) 13C NMR spectrum [chemicalbook.com]
- 5. This compound(2049-73-2) IR Spectrum [chemicalbook.com]
- 6. This compound | C10H14O2 | CID 74899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(2049-73-2) MS spectrum [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. eng.uc.edu [eng.uc.edu]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 16. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 17. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,3-Diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1,3-diethoxybenzene. It includes a detailed interpretation of the spectral data, a standard experimental protocol for acquiring such a spectrum, and a visualization of the molecular structure and proton relationships.
Predicted ¹H NMR Spectral Data of this compound
The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. This data is based on analysis of similar compounds and spectral prediction software, as direct experimental data from a public repository was not available at the time of this report.
| Proton Label | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |
| H-a (CH₃) | ~1.40 | Triplet (t) | ~7.0 | 6H |
| H-b (CH₂) | ~4.01 | Quartet (q) | ~7.0 | 4H |
| H-2 | ~6.51 | Triplet (t) | ~2.2 | 1H |
| H-4/H-6 | ~6.45 | Doublet of doublets (dd) | ~8.2, ~2.2 | 2H |
| H-5 | ~7.15 | Triplet (t) | ~8.2 | 1H |
Detailed ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons in the molecule. The analysis is divided into the aliphatic and aromatic regions.
Aliphatic Region:
-
H-a (Methyl Protons): The six protons of the two equivalent methyl groups (CH₃) are expected to appear as a triplet at approximately 1.40 ppm. The triplet splitting pattern arises from the coupling with the adjacent two methylene (B1212753) protons (H-b), following the n+1 rule (2+1=3). The integration value of 6H confirms the presence of two methyl groups.
-
H-b (Methylene Protons): The four protons of the two equivalent methylene groups (OCH₂) are predicted to resonate as a quartet at around 4.01 ppm. This quartet is due to coupling with the three neighboring methyl protons (H-a), again following the n+1 rule (3+1=4). The integration of 4H is consistent with two methylene groups. The downfield shift compared to the methyl protons is due to the deshielding effect of the adjacent oxygen atom.
Aromatic Region:
The aromatic protons of the 1,3-disubstituted benzene (B151609) ring give rise to a more complex set of signals due to spin-spin coupling between them.
-
H-5: This proton is situated between two protons (H-4 and H-6) and is expected to appear as a triplet at the most downfield position in the aromatic region, around 7.15 ppm. The triplet arises from coupling to both H-4 and H-6 with a typical ortho-coupling constant of approximately 8.2 Hz.
-
H-4/H-6: These two protons are chemically equivalent and are expected to resonate at approximately 6.45 ppm. Their signal will appear as a doublet of doublets. The larger splitting (doublet) is due to the ortho-coupling with H-5 (J ≈ 8.2 Hz), and the smaller splitting (doublet) is due to the meta-coupling with H-2 (J ≈ 2.2 Hz).
-
H-2: This proton is situated between the two ethoxy groups and is the most shielded of the aromatic protons, appearing as a triplet at around 6.51 ppm. The triplet pattern is a result of meta-coupling to the two equivalent H-4 and H-6 protons (J ≈ 2.2 Hz).
Visualization of Molecular Structure and Proton Coupling
The following diagrams illustrate the molecular structure of this compound and the coupling relationships between its protons.
Caption: Molecular structure of this compound with proton labeling.
Caption: ¹H-¹H coupling relationships in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette during the transfer.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent. Most commercially available deuterated solvents already contain TMS.
4.2. Instrument Setup and Data Acquisition
-
Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed for optimal homogeneity.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform fine-tuning of the shims to maximize the field homogeneity, which will result in sharp, well-resolved peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans for a sample of this concentration.
-
-
Data Acquisition: Start the acquisition process. The free induction decay (FID) signal will be collected.
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to flatten the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CHCl₃ in CDCl₃) or the TMS peak to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
-
Data Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integration values to elucidate the structure of the molecule.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1,3-Diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,3-diethoxybenzene. This document details the experimental data, outlines a standard protocol for its acquisition, and presents a logical framework for the assignment of signals to their corresponding carbon atoms within the molecular structure.
Introduction to 13C NMR Spectroscopy of Aromatic Ethers
13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. For aromatic compounds such as this compound, this method provides valuable information on the electronic environment of each carbon atom in the benzene (B151609) ring and its substituents. The chemical shift (δ), reported in parts per million (ppm), is indicative of the shielding or deshielding of a carbon nucleus by its surrounding electrons. In this compound, the electron-donating nature of the ethoxy groups significantly influences the chemical shifts of the aromatic carbons, leading to a distinct spectral pattern.
Predicted 13C NMR Chemical Shift Data for this compound
Due to the absence of a publicly available, experimentally derived, and assigned 13C NMR spectrum for this compound in readily accessible databases, the following data is based on widely accepted prediction models. These models utilize extensive spectral libraries and algorithms to estimate chemical shifts with a high degree of accuracy.
The structure of this compound possesses a plane of symmetry, resulting in six unique carbon environments.
Table 1: Predicted 13C NMR Chemical Shifts and Assignments for this compound
| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) |
| C1, C3 | Ar-O | 159.2 |
| C5 | Ar-C | 129.8 |
| C2 | Ar-C | 106.7 |
| C4, C6 | Ar-C | 101.4 |
| Cα | -O-C H2-CH3 | 63.5 |
| Cβ | -O-CH2-C H3 | 14.9 |
Signal Assignment and Interpretation
The assignment of the predicted chemical shifts is based on established principles of 13C NMR spectroscopy for substituted benzenes.
-
Ipso-Carbons (C1, C3): The carbons directly attached to the oxygen atoms are the most deshielded of the aromatic carbons, appearing at the lowest field (~159.2 ppm) due to the direct electronegative effect of the oxygen.
-
Ortho- (C4, C6) and Para- (C2) Carbons: The electron-donating resonance effect of the ethoxy groups increases the electron density at the ortho and para positions, causing significant shielding. Consequently, these carbons appear at higher fields (lower ppm values). The C4 and C6 carbons are predicted to be the most shielded (~101.4 ppm), followed by the C2 carbon (~106.7 ppm).
-
Meta-Carbon (C5): The resonance effect has a minimal impact on the meta position. Therefore, the C5 carbon is the least shielded of the protonated aromatic carbons, appearing at a chemical shift closer to that of unsubstituted benzene (~129.8 ppm).
-
Aliphatic Carbons (Cα, Cβ): The methylene (B1212753) carbons (Cα) directly bonded to the electronegative oxygen atoms are deshielded and appear around 63.5 ppm. The terminal methyl carbons (Cβ) are the most shielded carbons in the molecule, resonating at a high field of approximately 14.9 ppm.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed, generalized methodology for acquiring the 13C NMR spectrum of this compound.
4.1. Sample Preparation
-
Compound: this compound (CAS No: 2049-73-2).
-
Solvent: Deuterated chloroform (B151607) (CDCl3) is a common solvent for non-polar to moderately polar organic compounds.
-
Concentration: A concentration of 50-100 mg/mL is typically sufficient for 13C NMR spectroscopy.
-
Procedure:
-
Weigh approximately 50 mg of this compound and dissolve it in 0.5-0.7 mL of CDCl3 in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
4.2. NMR Spectrometer and Parameters
-
Spectrometer: A 400 MHz (or higher field) spectrometer equipped with a broadband probe.
-
Nucleus: 13C
-
Experiment: Proton-decoupled 1D 13C NMR (zgpg30 or similar pulse program).
-
Acquisition Parameters:
-
Pulse Angle: 30 degrees.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128 or higher, depending on the desired signal-to-noise ratio.
-
Spectral Width (SW): 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak of CDCl3 at 77.16 ppm.
Conclusion
This technical guide has provided a detailed overview of the predicted 13C NMR chemical shifts of this compound, a logical basis for their assignment, and a standard experimental protocol for their acquisition. The provided data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification and characterization of this and structurally related compounds. The distinct chemical shifts arising from the substitution pattern offer a clear spectral signature for this compound.
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of 1,3-diethoxybenzene. This document details the primary fragmentation pathways, presents quantitative data in a clear tabular format, and outlines a standard experimental protocol for the analysis of this compound.
Core Concepts in the Fragmentation of Aromatic Ethers
The mass spectrometry of aromatic ethers, such as this compound, is characterized by several key fragmentation principles under electron ionization. The stability of the aromatic ring often leads to a prominent molecular ion peak. Fragmentation is typically initiated by the loss of an electron from one of the oxygen atoms, forming a radical cation. The subsequent fragmentation pathways are driven by the formation of stable ions and neutral radicals. Common fragmentation patterns include cleavage of the alkyl chain and rearrangements.
Quantitative Mass Spectrometry Data for this compound
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is based on the mass spectrum available in the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 166 | 45 | [C10H14O2]+• (Molecular Ion) |
| 138 | 30 | [M - C2H4]+• |
| 137 | 100 | [M - C2H5]+ |
| 110 | 95 | [M - C2H4 - C2H4]+• or [M - C2H5 - C2H3]+ |
| 109 | 50 | [M - C2H5 - C2H4]+ |
| 81 | 20 | [C6H5O]+ |
| 53 | 15 | [C4H5]+ |
| 29 | 40 | [C2H5]+ |
| 27 | 35 | [C2H3]+ |
Proposed Fragmentation Pathways
The fragmentation of this compound upon electron ionization follows several distinct pathways, leading to the formation of the characteristic ions observed in the mass spectrum.
A primary fragmentation event involves the loss of an ethyl radical (•C2H5) from the molecular ion, resulting in the formation of a highly stable ion at m/z 137, which is often the base peak. Another significant fragmentation pathway is the loss of a neutral ethene molecule (C2H4) via a McLafferty-type rearrangement, leading to the ion at m/z 138. Subsequent fragmentations from these initial ions lead to the other observed peaks.
Below is a Graphviz diagram illustrating the proposed major fragmentation pathways of this compound.
Caption: Major fragmentation pathways of this compound in EI-MS.
Experimental Protocols
The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
A stock solution of this compound is prepared by dissolving the compound in a volatile organic solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 1 mg/mL. A working solution is then prepared by diluting the stock solution to a final concentration of around 10 µg/mL in the same solvent.
Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
-
Final hold: Hold at the final temperature for 2-5 minutes.
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A solvent delay of 2-4 minutes is typically employed to prevent the solvent peak from saturating the detector.
This in-depth guide provides a foundational understanding of the mass spectrometric behavior of this compound, which is crucial for its identification and characterization in various scientific and industrial applications. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and materials science.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Diethoxybenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of diethoxybenzene isomers: 1,2-diethoxybenzene, 1,3-diethoxybenzene, and 1,4-diethoxybenzene (B87031). A comparative analysis of their characteristic vibrational frequencies is presented, alongside detailed experimental protocols for obtaining their infrared spectra. This document serves as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.
Introduction to Infrared Spectroscopy of Aromatic Ethers
Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When applied to aromatic ethers like the diethoxybenzene isomers, IR spectroscopy provides a unique molecular fingerprint based on the vibrational modes of their chemical bonds. Key spectral regions of interest include C-H stretching vibrations of the aromatic ring and the ethoxy groups, C-O stretching of the ether linkages, and C=C stretching of the benzene (B151609) ring. The substitution pattern of the ethoxy groups on the benzene ring significantly influences the out-of-plane C-H bending vibrations, providing a clear distinction between the ortho (1,2-), meta (1,3-), and para (1,4-) isomers.
Comparative Analysis of Diethoxybenzene Isomers
The infrared spectra of the three diethoxybenzene isomers exhibit distinct patterns that allow for their unambiguous identification. The primary differences arise from the symmetry of the molecules and the positions of the ethoxy substituents on the aromatic ring. A summary of the major characteristic absorption bands for each isomer is presented in the table below.
| Vibrational Mode | 1,2-Diethoxybenzene (cm⁻¹) | This compound (cm⁻¹) | 1,4-Diethoxybenzene (cm⁻¹) |
| Aromatic C-H Stretch | ~3060 | ~3050 | ~3040 |
| Aliphatic C-H Stretch | ~2980, 2930, 2870 | ~2980, 2930, 2870 | ~2980, 2930, 2870 |
| Aromatic C=C Stretch | ~1590, 1490 | ~1600, 1480 | ~1610, 1510 |
| Asymmetric C-O-C Stretch | ~1250 | ~1260 | ~1240 |
| Symmetric C-O-C Stretch | ~1040 | ~1050 | ~1040 |
| Out-of-Plane C-H Bending | ~740 | ~770, 690 | ~830 |
Note: The peak positions are approximate and can vary slightly based on the sampling method and instrument resolution.
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the infrared spectra of diethoxybenzene isomers using various sampling techniques.
Thin Film Method (for Liquids)
This method is suitable for liquid samples like the diethoxybenzene isomers.
Materials:
-
FTIR Spectrometer
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pipette or glass rod
-
Appropriate solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lens tissue
Procedure:
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and clean with a volatile solvent.
-
Sample Application: Place a small drop of the liquid diethoxybenzene isomer onto the center of one salt plate.
-
Film Formation: Place the second salt plate on top of the first and gently press to form a thin, uniform liquid film between the plates. Avoid trapping air bubbles.
-
Spectral Acquisition: Place the sandwiched plates in the sample holder of the FTIR spectrometer.
-
Background Collection: Run a background spectrum with the empty beam path.
-
Sample Spectrum: Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.[1]
-
Cleaning: After analysis, separate the plates, clean them thoroughly with a suitable solvent, and store them in a desiccator.
KBr Pellet Method (for Solids)
This technique is used for solid samples, such as 1,4-diethoxybenzene which is a solid at room temperature.[2]
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
KBr press and die set
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the solid diethoxybenzene isomer and 100-200 mg of dry KBr powder.
-
Grinding and Mixing: Add the sample and KBr to the agate mortar and grind them together until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture to the die set of the KBr press.
-
Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background and Sample Spectra: Collect a background spectrum and then the sample spectrum as described in the thin film method.
Gas-Phase Spectroscopy
For volatile compounds, gas-phase IR spectroscopy can be employed.
Materials:
-
FTIR Spectrometer equipped with a gas cell
-
Vacuum pump
-
Sample introduction system
Procedure:
-
Cell Preparation: Evacuate the gas cell using a vacuum pump to remove any residual gases and moisture.[3]
-
Background Spectrum: Collect a background spectrum of the evacuated gas cell.[4]
-
Sample Introduction: Introduce a small amount of the diethoxybenzene isomer into the gas cell. For liquids, this can be done by gentle heating to generate vapor. The pressure within the cell should be controlled.[4]
-
Spectral Acquisition: Acquire the infrared spectrum of the gaseous sample.[4] The path length of the gas cell can be varied to optimize the absorbance.
-
Data Processing: The obtained spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.[4]
Visual Representations
Isomeric Structures of Diethoxybenzene
Caption: Molecular structures of the three diethoxybenzene isomers.
General Workflow of FTIR Spectroscopy
Caption: A generalized workflow for an FTIR spectroscopy experiment.
References
An In-depth Technical Guide on the Solubility of 1,3-Diethoxybenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-diethoxybenzene in various organic solvents. Due to a scarcity of published quantitative data, this document focuses on qualitative solubility predictions based on physicochemical principles and provides a detailed experimental protocol for the quantitative determination of its solubility.
Introduction to this compound
This compound, also known as resorcinol (B1680541) diethyl ether, is an aromatic organic compound. Its structure, consisting of a benzene (B151609) ring with two ethoxy groups at positions 1 and 3, dictates its solubility behavior. The presence of the nonpolar benzene ring and the somewhat polar ether functional groups suggests that it will be soluble in a range of organic solvents.
Qualitative Solubility of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane | High | The nonpolar benzene ring and alkyl chains of this compound will interact favorably with nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether linkages in this compound can participate in dipole-dipole interactions with polar aprotic solvents. Diethyl ether is expected to be a very good solvent. |
| Polar Protic | Ethanol, Methanol | Moderate | The ethoxy groups can act as hydrogen bond acceptors, allowing for some interaction with protic solvents. However, the large nonpolar region may limit high solubility. |
| Very Polar | Water | Low | The large hydrophobic benzene ring and ethoxy groups will limit its solubility in water, where strong hydrogen bonding between water molecules dominates. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental method should be employed. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a liquid in a solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Vials with airtight caps
-
Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography with a UV detector, HPLC-UV)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.
-
Place the vial in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.
-
Determine the mass of the collected filtrate.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.
-
Analyze the standard solutions and the diluted sample using a calibrated analytical method (e.g., GC-FID or HPLC-UV).
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not widely available, its chemical structure suggests high solubility in nonpolar organic solvents and moderate solubility in polar aprotic and protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for researchers and professionals in drug development and chemical synthesis for tasks such as reaction solvent selection, purification process design, and formulation development.
Boiling Point of 1,3-Diethoxybenzene at Reduced Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point of 1,3-diethoxybenzene, with a particular focus on its behavior at reduced pressures. This information is critical for professionals in research and drug development who handle this compound, as purification and synthesis often involve distillation, a process highly dependent on the substance's boiling point.
Data Presentation
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is a crucial physical property that is significantly affected by pressure. For many organic compounds, distillation at atmospheric pressure requires high temperatures that can lead to decomposition. Therefore, vacuum distillation is employed to lower the boiling point to a safer temperature.
The available quantitative data for the boiling point of this compound at both atmospheric and reduced pressures are summarized in the table below. It is important to note that there is a discrepancy in the reported boiling point at atmospheric pressure, with most sources citing a range of 235-238.5 °C.[1] A value of 508 K (234.85 °C) is also reported by the National Institute of Standards and Technology (NIST).[2]
| Pressure | Boiling Point |
| 760 mmHg (Atmospheric Pressure) | 235 - 238.5 °C |
| 4 Torr | 73 °C |
Additionally, the vapor pressure of this compound has been reported as 0.0651 mmHg at 25 °C.[1] This value can be useful in estimating the boiling point at other pressures using vapor pressure charts or equations, although experimentally determined data is always preferable for accuracy.
Experimental Protocols: Determination of Boiling Point at Reduced Pressure
The primary method for determining the boiling point of a substance at reduced pressure is vacuum distillation . This technique is essential for the purification of high-boiling or thermally sensitive compounds.
Principle
By reducing the pressure above the liquid, the boiling point is lowered. This is because the liquid molecules require less kinetic energy (and therefore a lower temperature) to overcome the lower external pressure and enter the vapor phase.
Apparatus
A standard vacuum distillation apparatus consists of the following components:
-
Distilling Flask: A round-bottom flask containing the liquid to be distilled and a stirring mechanism (e.g., a magnetic stir bar) to ensure smooth boiling.
-
Distillation Head: Connects the distilling flask to the condenser and holds a thermometer to measure the temperature of the vapor.
-
Condenser: A glass tube with a jacket through which a coolant (usually water) flows to condense the vapor back into a liquid.
-
Receiving Flask: Collects the distilled liquid (distillate).
-
Vacuum Source: A vacuum pump or water aspirator to reduce the pressure in the system.
-
Manometer: A device to measure the pressure within the apparatus.
-
Cold Trap: Placed between the apparatus and the vacuum source to condense any volatile vapors that could damage the pump.
Procedure
-
Preparation: The liquid sample (this compound) is placed in the distilling flask along with a magnetic stir bar. The apparatus is assembled, ensuring all glass joints are properly sealed with vacuum grease to prevent leaks.
-
Evacuation: The vacuum source is turned on to reduce the pressure inside the apparatus to the desired level. The pressure is monitored using the manometer.
-
Heating: The distilling flask is gently heated using a heating mantle. The stirrer is turned on to promote even boiling.
-
Distillation: As the liquid heats up, it will begin to boil at a temperature lower than its atmospheric boiling point. The vapor will rise, and its temperature is measured by the thermometer placed at the vapor outlet of the distillation head.
-
Condensation and Collection: The vapor then passes into the condenser, where it is cooled and condenses back into a liquid. The resulting distillate flows into the receiving flask.
-
Recording the Boiling Point: The temperature is recorded when the distillation is proceeding at a steady rate, and the thermometer bulb is fully bathed in vapor. This temperature is the boiling point of the substance at the measured pressure.
-
Shutdown: Once the distillation is complete, the heating is stopped, and the apparatus is allowed to cool down before the vacuum is slowly released.
Mandatory Visualization
The following diagram illustrates the typical experimental workflow for determining the boiling point of a substance at reduced pressure using vacuum distillation.
Caption: Workflow for Determining Boiling Point via Vacuum Distillation.
References
Theoretical Insights into the Conformational Landscape and Vibrational Spectrum of 1,3-Diethoxybenzene
A Technical Guide for Researchers and Drug Development Professionals
Introduction
1,3-Diethoxybenzene, a disubstituted aromatic ether, presents a notable case for theoretical investigation due to the conformational flexibility of its two ethoxy groups. Understanding the molecule's structural preferences, energetic landscape, and vibrational properties is crucial for applications in materials science and as a structural motif in medicinal chemistry. This technical guide provides an in-depth analysis of the theoretical studies on the structure of this compound, focusing on computational methodologies, conformational analysis, and vibrational spectroscopy. The information presented herein is synthesized from peer-reviewed scientific literature to aid researchers, scientists, and drug development professionals in their understanding of this compound.
Conformational Analysis
Theoretical calculations reveal a complex conformational landscape for this compound, arising from the rotational freedom of the two ethoxy substituents. Quantum chemical calculations performed at the B3LYP/6-311++g(d,p) level of theory have identified thirteen stable rotamers of m-diethoxybenzene.[1] Among these, the conformers where both ethoxy groups lie in the plane of the aromatic ring are predicted to be the most stable.[1]
The two most stable and experimentally observed conformers are designated as the "down-up" and "down-down" rotamers, based on the orientation of the terminal methyl groups with respect to the benzene (B151609) ring.[1] The "down-up" conformer is found to be the global minimum on the potential energy surface.[1] A third planar rotamer, the "up-up" conformer, is also predicted to be a low-energy structure.[1]
To visualize the conformational possibilities, a simplified potential energy surface can be conceptualized by scanning the dihedral angles of the ethoxy groups.
Molecular Structure
Vibrational Frequencies
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated harmonic frequencies for the "down-up" and "down-down" conformers of this compound provide a basis for assigning spectral features.
Table 1: Selected Calculated Vibrational Frequencies (cm⁻¹) for the "Down-Up" and "Down-Down" Conformers of this compound
| Vibrational Mode Description | "Down-Up" Conformer | "Down-Down" Conformer |
| In-plane ring deformation | 528 | Not Reported |
| In-plane ring breathing | 730 | 736 |
| In-plane ring deformation | 954 | Not Reported |
| Ethoxy stretching | Not Reported | 895 |
| Ethoxy stretching | Not Reported | 1009 |
| In-plane C-H bend (methyl) | 907 | Not Reported |
| In-plane rocking (ethyl) | 117 | Not Reported |
| In-plane ring deformation | 298 | 298 |
| In-plane ring deformation | Not Reported | 356 |
| Out-of-plane ring deformation | Not Reported | 399 |
| In-plane ring deformation | 579 | 579 |
| In-plane ring deformation | Not Reported | 1110 |
| In-plane ring deformation | Not Reported | 1346 |
| In-plane ring deformation | Not Reported | 1523 |
Note: Data extracted from a study by Lee et al. (2022).[1] Not all corresponding modes were reported for both conformers in the source.
Computational Methodology
The theoretical data presented in this guide are primarily based on Density Functional Theory (DFT) calculations, a widely used and reliable method for studying the electronic structure of molecules.
Experimental Protocol: Computational Analysis of this compound
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. This functional provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311++g(d,p) basis set is utilized. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is well-suited for describing systems with potential weak interactions and for accurate geometry optimizations and vibrational frequency calculations.
-
Conformational Search: A systematic scan of the potential energy surface is performed by varying the key dihedral angles of the two ethoxy groups to locate all possible stable conformers (minima on the potential energy surface).
-
Geometry Optimization: Full geometry optimization is carried out for each identified stable conformer without any symmetry constraints to find the lowest energy structure for each.
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated for each optimized conformer to confirm that they are true minima (no imaginary frequencies) and to predict the infrared and Raman spectra.
-
Spectral Simulation: The calculated vibrational frequencies and intensities are used to simulate the theoretical spectra, which can then be compared with experimental data.
Conclusion
Theoretical studies based on Density Functional Theory provide a powerful framework for understanding the structural and vibrational properties of this compound. The existence of multiple stable conformers, with the "down-up" and "down-down" forms being the most prevalent, highlights the molecule's conformational flexibility. The calculated vibrational frequencies serve as a valuable guide for the interpretation of experimental spectroscopic data. The detailed computational protocol outlined in this guide offers a standard procedure for researchers aiming to conduct similar theoretical investigations on related molecules. Further studies providing detailed geometric parameters for all stable conformers would be beneficial for a more complete understanding of this versatile molecule.
References
Methodological & Application
Application Notes and Protocols: 1,3-Diethoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diethoxybenzene, also known as resorcinol (B1680541) diethyl ether, is an aromatic organic compound that serves as a versatile building block in organic synthesis. Its electron-rich benzene (B151609) ring, activated by two coordinating ethoxy groups, makes it a valuable precursor for the synthesis of a wide range of substituted aromatic compounds, including pharmaceuticals, agrochemicals, and functional materials. The ethoxy groups enhance the nucleophilicity of the aromatic ring, facilitating electrophilic aromatic substitution reactions at the positions ortho and para to the activating groups. This document provides detailed application notes and protocols for the use of this compound in various synthetic transformations.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 2049-73-2 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 235 °C |
| Density | 1.01 g/cm³ |
| ¹H NMR | --INVALID-LINK-- |
| ¹³C NMR | --INVALID-LINK-- |
| IR Spectrum | --INVALID-LINK-- |
| Mass Spectrum | --INVALID-LINK-- |
Key Applications and Synthetic Protocols
The reactivity of this compound is largely dictated by the electron-donating nature of the two ethoxy groups, which direct electrophilic substitution primarily to the 2, 4, and 6 positions of the aromatic ring. The following sections outline key synthetic applications and provide detailed experimental protocols, adapted from established procedures for analogous compounds.
Electrophilic Aromatic Substitution: A Gateway to Functionalized Aromatics
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. Due to the strong activating and ortho-, para-directing effects of the ethoxy groups, this compound readily undergoes a variety of EAS reactions.
Caption: Regioselectivity in Electrophilic Aromatic Substitution of this compound.
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of aromatic ketones. These ketones are valuable intermediates for the synthesis of various pharmaceuticals and fine chemicals.
Proposed Protocol for the Acylation of this compound:
This protocol is adapted from the acylation of 1,3-dimethoxybenzene (B93181) with 3-chloropropionic acid in the presence of polyphosphoric acid (PPA).
Materials:
-
This compound
-
3-Chloropropionic acid
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Benzene (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of polyphosphoric acid (prepared from 17.5 g of P₂O₅ and 7.5 ml of ortho-phosphoric acid) at 35°C, add a mixture of this compound (0.025 mol) and 3-chloropropionic acid (0.025 mol) in one portion.
-
Stir the reaction mixture vigorously for 30 minutes at 35-45°C.
-
Pour the reaction mixture into ice-cold water to decompose the PPA complex.
-
Extract the resulting oily organic material with benzene (3 x 50 mL).
-
Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-chloro-1-(2,4-diethoxyphenyl)propan-1-one.
Expected Outcome: This reaction is expected to yield the 4-acylated product as the major isomer due to the combined directing effects of the two ethoxy groups.
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, providing a versatile handle for further synthetic transformations.
Proposed Protocol for the Formylation of this compound:
This protocol is based on general procedures for the formylation of activated aromatic compounds.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (B1671644) (or other suitable solvent)
-
Sodium acetate (B1210297) solution
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool a solution of this compound (0.1 mol) in 1,2-dichloroethane (100 mL) to 0°C in an ice bath.
-
Slowly add a pre-formed Vilsmeier reagent (prepared by the slow addition of POCl₃ (0.11 mol) to DMF (0.11 mol) at 0°C) to the solution of this compound with stirring.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture by the addition of a saturated sodium acetate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 2,4-diethoxybenzaldehyde (B1349089) by distillation or recrystallization.
Ortho-Lithiation for Regioselective Functionalization
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The ethoxy groups of this compound can direct the lithiation to the C2 position, allowing for the introduction of a wide variety of electrophiles at this specific site.
Caption: Workflow for the ortho-lithiation of this compound.
Proposed Protocol for the Ortho-Lithiation of this compound:
This protocol is based on established procedures for the lithiation of similar alkoxy-substituted benzenes.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., benzaldehyde, dimethylformamide, etc.)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (argon or nitrogen) at -78°C, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add the desired electrophile (1.2 equivalents) to the reaction mixture at -78°C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography or distillation.
Quantitative Data for Analogous Reactions (1,3-dimethoxybenzene):
| Electrophile | Product | Yield (%) |
| Benzaldehyde | (2,6-Dimethoxyphenyl)phenylmethanol | >90 |
| DMF | 2,6-Dimethoxybenzaldehyde | 75-85 |
| CO₂ | 2,6-Dimethoxybenzoic acid | ~80 |
Note: Yields are approximate and can vary based on reaction conditions.
Synthesis of Heterocyclic Compounds
This compound can serve as a precursor for the synthesis of various heterocyclic compounds. For instance, acylation followed by condensation reactions can lead to the formation of chromones, which are important scaffolds in medicinal chemistry.
Proposed Two-Step Synthesis of a 6,8-Diethoxychromone Derivative:
Caption: Proposed synthetic route to a 6,8-diethoxychromone derivative.
Protocol - Step 1: Friedel-Crafts Acylation (as described previously)
Protocol - Step 2: Claisen Condensation and Cyclization:
This protocol is a general method for chromone (B188151) synthesis from o-hydroxyacetophenones; in this case, the product from the Friedel-Crafts acylation would first need to be demethylated at the ortho-position to the acetyl group to generate the required phenol. A more direct route might involve a different starting material, but this illustrates the potential of this compound derivatives.
Materials:
-
1-(2,4-Diethoxyphenyl)ethan-1-one (from Step 1)
-
Diethyl carbonate
-
Sodium hydride (NaH)
-
Anhydrous toluene
-
Hydrochloric acid (HCl)
Procedure:
-
To a suspension of sodium hydride (2.2 equivalents) in anhydrous toluene, add a solution of 1-(2,4-diethoxyphenyl)ethan-1-one (1 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous toluene.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture and carefully add it to a mixture of ice and concentrated HCl.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting chromone derivative by recrystallization or column chromatography.
Disclaimer: The provided protocols for this compound are proposed based on established chemical principles and analogous reactions with similar substrates. Researchers should conduct their own literature searches for the most up-to-date and specific procedures. All reactions should be performed with appropriate safety precautions in a well-ventilated fume hood.
Application Notes and Protocols: The Use of 1,3-Diethoxybenzene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the utilization of 1,3-diethoxybenzene as a key starting material in the synthesis of pharmaceutical intermediates. The following protocols focus on the synthesis of 4,6-diethoxy-1-indanone, a structural analog of a key intermediate used in the production of Donepezil, a medication for Alzheimer's disease.
Introduction
This compound is a versatile aromatic ether that serves as a valuable building block in organic synthesis. Its electron-rich nature, owing to the two activating ethoxy groups, makes it highly susceptible to electrophilic aromatic substitution reactions. This reactivity is harnessed to introduce various functional groups, paving the way for the construction of complex molecules with potential therapeutic applications. One such application is in the synthesis of substituted 1-indanones, which are important scaffolds in medicinal chemistry.
This document outlines the synthesis of 4,6-diethoxy-1-indanone from this compound via a two-step process involving an initial Friedel-Crafts acylation followed by an intramolecular cyclization.
Core Reactions and Intermediates
The primary transformation involves the conversion of this compound into the target indanone through a Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation.
Reaction Scheme:
Caption: Overall reaction scheme for the synthesis of 4,6-diethoxy-1-indanone.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of 4,6-diethoxy-1-indanone from this compound.
Protocol 1: Synthesis of 3-Chloro-1-(2,4-diethoxyphenyl)propan-1-one (Friedel-Crafts Acylation)
This protocol describes the acylation of this compound with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst.
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| This compound | C₁₀H₁₄O₂ | 166.22 | 16.6 g | 1.0 |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 14.0 g | 1.1 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.3 g | 2.2 |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 100 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |
| Brine | NaCl (aq) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (29.3 g, 220 mmol) and dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (14.0 g, 110 mmol) to the stirred suspension.
-
In a separate flask, dissolve this compound (16.6 g, 100 mmol) in dichloromethane (100 mL).
-
Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain 3-chloro-1-(2,4-diethoxyphenyl)propan-1-one.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| 3-Chloro-1-(2,4-diethoxyphenyl)propan-1-one | Pale yellow oil | 75-85 | - |
-
¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the product.
Protocol 2: Synthesis of 4,6-Diethoxy-1-indanone (Intramolecular Cyclization)
This protocol details the intramolecular Friedel-Crafts alkylation of the intermediate ketone to form the desired indanone.
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 3-Chloro-1-(2,4-diethoxyphenyl)propan-1-one | C₁₃H₁₇ClO₃ | 256.72 | 25.7 g | 1.0 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 26.7 g | 2.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 100 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |
| Brine | NaCl (aq) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (26.7 g, 200 mmol) and dichloromethane (50 mL).
-
Heat the mixture to reflux.
-
Dissolve 3-chloro-1-(2,4-diethoxyphenyl)propan-1-one (25.7 g, 100 mmol) in dichloromethane (100 mL) and add it dropwise to the refluxing suspension over 30 minutes.
-
Continue to heat the reaction mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 4,6-diethoxy-1-indanone.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| 4,6-Diethoxy-1-indanone | White to off-white solid | 80-90 | 98-100 |
-
¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and purity of the final product.
Workflow and Visualization
The overall experimental process from reaction setup to final product analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for the synthesis of 4,6-diethoxy-1-indanone.
Signaling Pathway and Biological Relevance
While this compound itself is not biologically active in a specific signaling pathway, its derivative, 4,6-diethoxy-1-indanone, is a structural analog of a key intermediate in the synthesis of Donepezil. Donepezil is a centrally acting reversible acetylcholinesterase inhibitor. Its mechanism of action involves increasing the concentration of acetylcholine (B1216132) at cholinergic synapses in the brain, which is believed to improve cognitive function in Alzheimer's disease patients.
The synthesis of analogs of Donepezil intermediates, such as 4,6-diethoxy-1-indanone, is of significant interest to researchers for the development of new and potentially more effective treatments for neurodegenerative diseases.
Caption: Simplified diagram of Donepezil's mechanism of action.
Application Notes and Protocols for the Use of 1,3-Diethoxybenzene as a Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1,3-diethoxybenzene as a versatile precursor for the synthesis of novel agrochemicals. While not a widely documented starting material for existing commercial agrochemicals, its chemical structure, analogous to the more commonly used 1,3-dimethoxybenzene, presents significant opportunities for the development of new fungicides, herbicides, and insecticides. The methodologies detailed below are proposed synthetic routes designed to guide researchers in exploring the derivatization of the this compound scaffold to create new active ingredients.
The proposed synthetic pathways focus on the functionalization of the aromatic ring and subsequent construction of heterocyclic systems, which are common toxophores in many agrochemicals. The protocols provided are based on established chemical transformations and offer a foundation for the synthesis and evaluation of new potential agrochemical candidates.
Proposed Synthetic Pathway for Agrochemical Scaffolds from this compound
The following workflow outlines a plausible synthetic route to generate heterocyclic compounds, such as pyrazoles and isoxazoles, which are prevalent in modern agrochemicals, starting from this compound.
Applications of 1,3-Diethoxybenzene in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diethoxybenzene, also known as resorcinol (B1680541) diethyl ether, is an aromatic organic compound with the chemical formula C₁₀H₁₄O₂. While its structural similarity to monomers used in the synthesis of various polymers might suggest potential applications in polymer chemistry, a comprehensive review of the scientific literature indicates that This compound is not a commonly utilized monomer in polymerization reactions. Its primary applications in a chemical context are as a solvent, a fragrance ingredient, and in the synthesis of other organic molecules.
This document provides an overview of the properties of this compound and explores the applications of structurally similar and more reactive compounds in polymer chemistry to offer a comparative context. The limited reactivity of this compound towards common polymerization techniques is also discussed.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 2049-73-2 |
| Boiling Point | 235 °C |
| Density | 1.01 g/cm³ |
| Appearance | Colorless liquid |
| Solubility | Insoluble in water, soluble in organic solvents |
Data sourced from various chemical suppliers and databases.
Limited Role in Polymer Chemistry
This compound lacks functional groups that are amenable to common polymerization methods such as step-growth polymerization (e.g., polyesterification, polyamidation) or chain-growth polymerization (e.g., radical, cationic, anionic polymerization). The ethoxy groups (-OCH₂CH₃) are generally unreactive under typical polymerization conditions.
Notably, some research has indicated that this compound is resistant to certain copolymerization reactions. For instance, it has been shown to be resistant to vinyl acetate (B1210297) copolymerization with styrene (B11656) and nitrocellulose polymerization with cyclohexenyl methoxy, suggesting it may act as an inhibitor or a stable medium rather than a reactive component in such systems.[1]
Comparative Applications of Structurally Related Monomers
To provide context, this section details the applications of monomers that are structurally related to this compound but possess reactive functional groups that enable their use in polymer synthesis.
1,3-Dihydroxybenzene (Resorcinol)
Resorcinol is a key monomer in the synthesis of phenolic resins, often through condensation reactions with formaldehyde (B43269). These resorcinol-formaldehyde resins are known for their high strength, durability, and adhesive properties.
Experimental Protocol: Synthesis of Resorcinol-Formaldehyde Resin
Materials:
-
Resorcinol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (B78521) (catalyst)
-
Distilled water
-
Reaction vessel with a reflux condenser and stirrer
-
Heating mantle
Procedure:
-
In the reaction vessel, dissolve resorcinol in distilled water.
-
Add the formaldehyde solution to the resorcinol solution while stirring.
-
Slowly add the sodium hydroxide catalyst to the mixture.
-
Heat the mixture to reflux and maintain for a specified period (e.g., 1-2 hours) to allow for condensation and polymerization.
-
Monitor the viscosity of the reaction mixture. The reaction is stopped when the desired degree of polymerization is achieved.
-
Cool the resulting resin and store it for further use.
Logical Workflow for Resorcinol-Formaldehyde Resin Synthesis
Caption: Synthesis workflow for resorcinol-formaldehyde resin.
1,3-Bis(2-hydroxyethoxy)benzene (B93271)
This derivative of this compound contains terminal hydroxyl groups, making it a suitable diol for polyesterification reactions.
Application in Polyester (B1180765) Synthesis: 1,3-Bis(2-hydroxyethoxy)benzene can be reacted with dicarboxylic acids or their derivatives (e.g., adipic acid, maleic anhydride) via melt condensation to produce polyesters. The properties of the resulting polyester, such as its thermal stability, can be tuned based on the choice of the diacid comonomer.
Experimental Protocol: Synthesis of Polyester from 1,3-Bis(2-hydroxyethoxy)benzene and Adipic Acid
Materials:
-
1,3-Bis(2-hydroxyethoxy)benzene
-
Adipic acid
-
p-Toluenesulfonic acid (catalyst)
-
Reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle
-
Vacuum pump
Procedure:
-
Charge the reaction vessel with equimolar amounts of 1,3-bis(2-hydroxyethoxy)benzene and adipic acid.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture under a nitrogen atmosphere to melt the reactants and initiate the esterification reaction.
-
Gradually increase the temperature while removing the water byproduct by distillation.
-
Once the rate of water distillation decreases, apply a vacuum to drive the reaction to completion and increase the polymer's molecular weight.
-
Continue the reaction under vacuum until the desired viscosity is reached.
-
Cool the polymer to room temperature.
Data on Thermal Properties of Polyesters from 1,3-Bis(2-hydroxyethoxy)benzene Derivatives
| Polyester | Decomposition Temperature (°C) | Char Residue at 600°C (%) |
| Poly(1,3-bis(2-ethoxy)benzene adipate) | ~350 | ~5 |
| Poly(1,3-bis(2-ethoxy)benzene maleate) | ~380 | ~15 |
Note: The data presented are representative values and can vary based on specific experimental conditions and polymer molecular weight.
Experimental Workflow for Polyester Synthesis
Caption: Workflow for polyester synthesis via melt condensation.
Conclusion
While this compound itself does not find direct and significant application as a monomer in polymer chemistry due to its lack of reactive functional groups, understanding its properties and the chemistry of its more reactive analogs is crucial for researchers in the field. The provided protocols for the polymerization of resorcinol and a hydroxyl-functionalized derivative of this compound serve as a reference for the synthesis of polymers with similar aromatic diether core structures. Future research into the derivatization of this compound to introduce polymerizable functionalities could potentially unlock new applications for this compound in materials science and drug development.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1,3-Diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds, utilizing 1,3-diethoxybenzene as a key starting material. The protocols outlined below are based on established chemical transformations and offer a guide for the preparation of xanthones, acridones, formylated precursors for further cyclization, and coumarins.
Synthesis of Xanthone (B1684191) Derivatives via Friedel-Crafts Acylation and Cyclization
Xanthones are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities. The synthesis of xanthone derivatives from this compound can be achieved through a two-step process involving an initial Friedel-Crafts acylation to form a benzophenone (B1666685) intermediate, followed by an intramolecular cyclization. A common and effective method for this transformation is the use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).
Experimental Protocol: Synthesis of 6-Ethoxy-3-hydroxyxanthone
This protocol is adapted from the synthesis of a similar methoxy-substituted xanthone.[1][2]
Step 1: Synthesis of 2,4'-Dihydroxy-4,6-diethoxybenzophenone
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add 2,4-dihydroxybenzoic acid (1.2 eq).
-
Cool the mixture in an ice bath and slowly add Eaton's reagent (P₂O₅ in CH₃SO₃H) (10-15 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the benzophenone intermediate.
Step 2: Cyclization to 6-Ethoxy-3-hydroxyxanthone
-
Dissolve the 2,4'-dihydroxy-4,6-diethoxybenzophenone intermediate (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and add a non-polar solvent like hexane (B92381) to precipitate the product.
-
Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol (B145695)/water) to obtain the purified xanthone.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| This compound | 166.22 | 1.0 | - |
| 2,4-Dihydroxybenzoic acid | 154.12 | 1.2 | - |
| 6-Ethoxy-3-hydroxyxanthone | 256.25 | - | Calculated from limiting reagent |
Note: Actual yields will vary depending on reaction conditions and purification efficiency.
Reaction Pathway
Caption: Synthesis of 6-Ethoxy-3-hydroxyxanthone.
Synthesis of Acridone (B373769) Derivatives via Condensation Reaction
Acridone alkaloids are a significant class of nitrogen-containing heterocycles with diverse biological activities.[3] A general and efficient method for the synthesis of the acridone core involves the condensation of an anthranilic acid derivative with an electron-rich phenol (B47542), such as this compound, in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 1,3-Diethoxyacridone
This protocol is a representative procedure based on similar condensations.[3]
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 eq), anthranilic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.1 eq).
-
Add a high-boiling solvent such as n-hexanol or toluene (B28343).
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Filter the solid product and wash it with a cold solvent (e.g., ethanol or hexane) to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| This compound | 166.22 | 1.0 | - |
| Anthranilic acid | 137.14 | 1.1 | - |
| 1,3-Diethoxyacridone | 267.30 | - | Calculated from limiting reagent |
Reaction Pathway
Caption: Synthesis of 1,3-Diethoxyacridone.
Synthesis of Formylated Precursors via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, providing valuable intermediates for the synthesis of a wide array of heterocycles.[4][5][6] this compound, being an activated aromatic ring, is a suitable substrate for this reaction.
Experimental Protocol: Synthesis of 2,4-Diethoxybenzaldehyde (B1349089)
This protocol is based on a general procedure for the Vilsmeier-Haack formylation.[5]
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride tube, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with stirring to form the Vilsmeier reagent.
-
After the addition is complete, add a solution of this compound (1.0 eq) in a minimal amount of DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-80 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium acetate or sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting aldehyde by vacuum distillation or column chromatography.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| This compound | 166.22 | 1.0 | - |
| POCl₃ | 153.33 | 1.5 | - |
| DMF | 73.09 | 5.0 | - |
| 2,4-Diethoxybenzaldehyde | 194.23 | - | Calculated from limiting reagent |
Subsequent Cyclization to a Pyrazole (B372694) Derivative
The resulting 2,4-diethoxybenzaldehyde can be used as a precursor for various heterocycles. For example, it can be condensed with hydrazine (B178648) to form a pyrazole derivative.
Experimental Workflow
Caption: Vilsmeier-Haack reaction and subsequent cyclization.
Synthesis of Coumarin (B35378) Derivatives via Pechmann Condensation
The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from phenols and β-keto esters in the presence of an acid catalyst.[7][8][9] this compound can serve as the phenol component in this reaction to produce substituted coumarins.
Experimental Protocol: Synthesis of 5,7-Diethoxy-4-methylcoumarin
This protocol is a general procedure for the Pechmann condensation.[8]
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (B1235776) (1.1 eq), and a catalytic amount of a solid acid catalyst like Amberlyst-15 (e.g., 10 mol%).
-
Add a solvent such as toluene or conduct the reaction under solvent-free conditions.
-
Heat the reaction mixture with stirring to 110-150 °C for 1-3 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure. If the reaction was solvent-free, dissolve the crude product in a suitable solvent like warm methanol.
-
Filter the mixture to remove the solid catalyst.
-
Concentrate the filtrate and purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| This compound | 166.22 | 1.0 | - |
| Ethyl acetoacetate | 130.14 | 1.1 | - |
| 5,7-Diethoxy-4-methylcoumarin | 248.28 | - | Calculated from limiting reagent |
Reaction Pathway
Caption: Pechmann condensation for coumarin synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: 1,3-Diethoxybenzene in the Synthesis of Novel Oxathiane Spiroketals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex carbohydrates and spiroketal-containing molecules is a cornerstone of modern drug discovery and development. Oxathiane spiroketals, in particular, are valuable scaffolds in medicinal chemistry. This document outlines a proposed application for 1,3-diethoxybenzene as a key reagent in the synthesis of novel oxathiane spiroketal donors, activated through an umpolung S-arylation strategy. This approach is based on established methodologies using structurally similar reagents such as 1,3-dimethoxybenzene (B93181) and 1,3,5-trimethoxybenzene (B48636).[1][2] The electron-rich nature of this compound makes it an excellent candidate for facilitating the formation of a reactive sulfonium (B1226848) ion, a critical intermediate in modern stereoselective glycosylation reactions.[3][4][5][6]
While direct literature precedent for the use of this compound in this specific context is not yet established, its chemical properties strongly suggest its utility in this synthetic strategy. These application notes provide a detailed, albeit prospective, protocol to guide researchers in exploring this promising avenue for the creation of novel chemical entities.
Proposed Application: Activation of Oxathiane Spiroketal Donors
The core of this proposed application lies in the "umpolung" or reversal of polarity at the sulfur atom of an oxathiane spiroketal sulfoxide (B87167). In a key activation step, the nucleophilic sulfoxide oxygen attacks an activating agent, and the resulting intermediate is trapped by the electron-rich this compound to form a stable yet reactive arylsulfonium ion. This sulfonium ion then serves as an excellent leaving group, facilitating the stereoselective transfer of the carbohydrate moiety to a glycosyl acceptor.
The use of this compound is anticipated to offer fine-tuning of the reactivity of the resulting sulfonium ion compared to its methoxy-substituted analogues, potentially influencing the stereoselectivity and yield of the glycosylation reaction.
Data Presentation
As this is a proposed application, experimental data for the reaction with this compound is not yet available. The following table presents representative data from analogous reactions using 1,3-dimethoxybenzene (DMP) and 1,3,5-trimethoxybenzene (TMP) to provide an expected performance benchmark.
| Glycosyl Donor | Activating Arene | Glycosyl Acceptor | Solvent | Temperature (°C) | Yield (%) | α:β Ratio | Reference |
| Oxathiane Spiroketal Sulfoxide 1 | 1,3-Dimethoxybenzene | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | -78 to rt | 75 | 4.5:1 | [1] |
| Oxathiane Spiroketal Sulfoxide 1 | 1,3,5-Trimethoxybenzene | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | -78 to rt | 82 | 6:1 | [1] |
| Oxathiane Spiroketal Sulfoxide 2 | 1,3-Dimethoxybenzene | Cholesterol | CH₂Cl₂ | -78 to rt | 68 | 3:1 | [1] |
| Oxathiane Spiroketal Sulfoxide 2 | 1,3,5-Trimethoxybenzene | Cholesterol | CH₂Cl₂ | -78 to rt | 79 | 5:1 | [1] |
Experimental Protocols
This section provides a detailed, hypothetical protocol for the synthesis and activation of an oxathiane spiroketal donor using this compound.
Protocol 1: Synthesis of the Oxathiane Spiroketal Sulfoxide Precursor
This protocol is a generalized procedure based on known methods for synthesizing the precursor sulfoxide.
-
Synthesis of the Thioglycoside: A protected monosaccharide (e.g., per-O-acetylated glucose) is reacted with a suitable thiol (e.g., 3-mercaptopropan-1-ol) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) in an anhydrous solvent such as dichloromethane (B109758) (DCM) at 0 °C to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
-
Intramolecular Cyclization: The resulting thioglycoside is treated with a dehydrating agent and a catalyst (e.g., molecular sieves and camphorsulfonic acid) in an anhydrous solvent to facilitate the intramolecular cyclization, forming the oxathiane spiroketal. The product is purified by column chromatography.
-
Oxidation to the Sulfoxide: The purified oxathiane spiroketal is dissolved in an appropriate solvent like DCM and cooled to 0 °C. A mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise. The reaction progress is monitored by TLC. After completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting sulfoxide is purified by column chromatography.
Protocol 2: Umpolung S-Arylation using this compound and Subsequent Glycosylation
This protocol details the proposed activation of the oxathiane spiroketal sulfoxide with this compound and the subsequent reaction with a glycosyl acceptor.
-
Preparation of the Reaction Mixture: To a flame-dried, argon-purged flask containing the oxathiane spiroketal sulfoxide (1.0 equiv.) and this compound (1.5 equiv.) in anhydrous dichloromethane (DCM) at -78 °C, add triflic anhydride (B1165640) (Tf₂O) (1.2 equiv.) dropwise.
-
Activation: Stir the mixture at -78 °C for 30 minutes to facilitate the formation of the 2,4-diethoxyphenyl (DEP)-oxathiane spiroketal sulfonium ion. The solution may change color, indicating the formation of the reactive intermediate.
-
Glycosylation: A solution of the glycosyl acceptor (1.5 equiv.) in anhydrous DCM is added dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 2-16 hours, while being monitored by TLC for the consumption of the starting materials and the formation of the glycosylated product.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired glycosylated oxathiane spiroketal.
Mandatory Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and activation of an oxathiane spiroketal.
Diagram 2: Umpolung S-Arylation Activation Pathway
Caption: The logical pathway of umpolung S-arylation for oxathiane spiroketal activation.
Conclusion
The use of this compound as a reagent for the synthesis of novel oxathiane spiroketals via an umpolung S-arylation strategy represents a promising, yet unexplored, area of research. The protocols and logical diagrams provided herein are intended to serve as a foundational guide for researchers to investigate this potential application. The ability to fine-tune the electronic properties of the activating arene could provide a subtle yet powerful tool for controlling the reactivity and selectivity of glycosylation reactions, thereby expanding the synthetic chemist's toolbox for the construction of complex, biologically relevant molecules. Further experimental validation is required to fully elucidate the potential of this compound in this context.
References
- 1. Stereoselective glycosylations using oxathiane spiroketal glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Glycosylation of Anomeric Sulfonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonium Ions as Reactive Glycosylation Intermediates [jstage.jst.go.jp]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 1,3-Diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 1,3-diethoxybenzene and its derivatives through various metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors, a critical aspect of drug discovery and materials science.
Introduction
This compound is an electron-rich aromatic compound that can serve as a versatile scaffold in organic synthesis. While the direct C-H functionalization of this compound is an emerging field, its functionalized derivatives, such as halogenated or borylated analogs, are excellent substrates for a variety of well-established palladium-, nickel-, and copper-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.
This guide offers detailed protocols and quantitative data for key cross-coupling reactions involving functionalized this compound derivatives, providing a valuable resource for researchers in synthetic and medicinal chemistry.
Data Presentation: Comparative Overview of Cross-Coupling Reactions
The following table summarizes typical reaction conditions and yields for various metal-catalyzed cross-coupling reactions with functionalized this compound derivatives. These parameters can serve as a starting point for reaction optimization.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | Toluene (B28343)/H₂O | 100 | 16 | 70-95 |
| Heck | Pd(OAc)₂ (2 mol%) | P(o-tol)₃ (4 mol%) | Et₃N (2.0 equiv) | DMF | 100 | 12-24 | 60-85 |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) | - | Et₃N (2.0 equiv) | Toluene | RT - 70 | 6-20 | 70-90 |
| CuI (1 mol%) | |||||||
| Buchwald-Hartwig | Pd₂(dba)₃ (1 mol%) | tBu₃P·HBF₄ (2 mol%) | NaOtBu (2.2 equiv) | Toluene | 110 (reflux) | 16 | 65-90 |
| Stille | Pd₂(dba)₃ (2 mol%) | P(o-tol)₃ (4 mol%) | - | Toluene | 110 | 12-16 | 70-90 |
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with a halide or triflate.
Reaction Scheme:
Suzuki-Miyaura coupling of 4-bromo-1,3-diethoxybenzene.
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1,3-diethoxybenzene (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 equiv).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Stir the mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Reaction Scheme:
Heck reaction of 4-iodo-1,3-diethoxybenzene.
Protocol:
-
In a sealed tube, dissolve 4-iodo-1,3-diethoxybenzene (1.0 equiv) and the alkene (1.5 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add palladium(II) acetate (Pd(OAc)₂, 2 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%), and triethylamine (B128534) (Et₃N, 2.0 equiv).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[1]
Reaction Scheme:
Sonogashira coupling of 4-bromo-1,3-diethoxybenzene.
Protocol:
-
To a flame-dried and argon-flushed flask, add 4-bromo-1,3-diethoxybenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 1 mol%).
-
Add anhydrous toluene and triethylamine (Et₃N, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature or heat to 70 °C for 6-20 hours until completion (monitored by TLC).[1]
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or triflates and amines.[2]
Reaction Scheme:
Buchwald-Hartwig amination of 4-chloro-1,3-diethoxybenzene.
Protocol:
-
In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 1 mol%), tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (tBu₃P·HBF₄, 2 mol%), and sodium tert-butoxide (NaOtBu, 2.2 equiv).
-
Add 4-chloro-1,3-diethoxybenzene (1.0 equiv) and the amine (1.05 equiv).
-
Add degassed toluene and seal the tube.
-
Heat the reaction mixture at 110 °C (reflux) for 16 hours under a nitrogen atmosphere.[3]
-
After cooling to room temperature, dilute the reaction with an appropriate organic solvent (e.g., dichloromethane).[3]
-
Filter the suspension and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
Stille Coupling
The Stille reaction couples an organotin compound with an sp²-hybridized organic halide.
Reaction Scheme:
Stille coupling of 4-bromo-1,3-diethoxybenzene.
Protocol:
-
To a fresh-dried Schlenk tube, add 4-bromo-1,3-diethoxybenzene (1.0 equiv) and the organostannane reagent (1.1 equiv).
-
Subject the tube to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene via syringe.
-
Add the catalyst system: tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).[4]
-
Seal the reaction system and stir the mixture at 90-110 °C for 12-16 hours.[4]
-
After cooling to room temperature, evaporate the solvent.
-
Isolate the product by silica gel column chromatography.[4]
Logical Workflow for Cross-Coupling with this compound
The following diagram illustrates the general workflow for utilizing this compound in cross-coupling reactions, which often requires an initial functionalization step.
General workflow for cross-coupling reactions.
References
- 1. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: 1,3-Diethoxybenzene in the Synthesis of Bent-Core Liquid Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bent-core liquid crystals, also known as "banana" liquid crystals, are a unique class of mesogenic materials that exhibit fascinating properties such as ferroelectricity and chirality in achiral molecules, arising from their non-linear molecular shape. The 1,3-disubstituted benzene (B151609) core is a common structural motif for inducing the necessary bend in these molecules. 1,3-Diethoxybenzene serves as a valuable and versatile starting material for the synthesis of such bent-core liquid crystals. The ethoxy groups are electron-donating, activating the aromatic ring for electrophilic substitution, which allows for the introduction of functional groups necessary to build the mesogenic arms. This document provides detailed protocols for the synthesis of a representative bent-core liquid crystal starting from this compound.
Proposed Synthetic Route
The proposed synthesis involves a multi-step process starting with the formylation of this compound to introduce aldehyde functionalities. These are then condensed with an appropriate aniline (B41778) derivative to form a symmetric Schiff base, a common strategy in liquid crystal synthesis. The final product is a bent-core molecule with terminal alkoxy chains, which are known to influence the mesomorphic properties.
Overall Synthetic Scheme:
Data Presentation
The following table summarizes the key compounds in the synthetic pathway and the target liquid crystal molecule.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C10H14O2 | 166.22 | Starting Material |
| 2,4-Diethoxy-1,3-benzenedicarbaldehyde | C12H14O4 | 222.24 | Intermediate Aldehyde |
| 4-Octyloxyaniline | C14H23NO | 221.34 | Intermediate Amine |
| Symmetric Bent-Core Liquid Crystal (Target) | C40H54N2O4 | 626.87 | Final Product |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diethoxy-1,3-benzenedicarbaldehyde (Intermediate Aldehyde)
This protocol is based on the Vilsmeier-Haack formylation of activated aromatic rings.[1][2][3]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (B1210297)
-
Ice
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl3 (2.2 equivalents) dropwise to the DMF solution while maintaining the temperature at 0°C. Stir the mixture for 1 hour at this temperature to form the Vilsmeier reagent.
-
Add this compound (1 equivalent) dissolved in anhydrous DCM to the reaction mixture dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice.
-
Add a saturated solution of sodium acetate to neutralize the mixture to a pH of ~6-7.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2,4-Diethoxy-1,3-benzenedicarbaldehyde.
Protocol 2: Synthesis of 4-Octyloxyaniline (Intermediate Amine)
This is a standard two-step procedure involving Williamson ether synthesis followed by reduction of a nitro group.
Materials:
-
Potassium carbonate (K2CO3)
-
Acetone
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure (Part A: 4-Nitrophenoxyoctane):
-
In a round-bottom flask, dissolve 4-nitrophenol (1 equivalent) in acetone.
-
Add K2CO3 (1.5 equivalents) and 1-bromooctane (1.2 equivalents).
-
Reflux the mixture for 12-16 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove K2CO3.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain 4-nitrophenoxyoctane.
Procedure (Part B: 4-Octyloxyaniline):
-
In a round-bottom flask, dissolve 4-nitrophenoxyoctane (1 equivalent) in ethanol.
-
Add SnCl2·2H2O (3-4 equivalents).
-
Carefully add concentrated HCl and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and neutralize with a concentrated NaOH solution until the solution is strongly basic.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-octyloxyaniline.
Protocol 3: Synthesis of the Symmetric Bent-Core Schiff Base Liquid Crystal (Target)
This protocol describes the condensation reaction between the dialdehyde (B1249045) and the aniline derivative.[4]
Materials:
-
2,4-Diethoxy-1,3-benzenedicarbaldehyde
-
4-Octyloxyaniline
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2,4-Diethoxy-1,3-benzenedicarbaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add 4-octyloxyaniline (2.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. The formation of the product may be observed as a precipitate.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid product and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/chloroform mixture) to obtain the pure symmetric bent-core liquid crystal.
-
Characterize the final product by FT-IR, 1H NMR, and mass spectrometry. The mesomorphic properties can be studied using polarizing optical microscopy (POM) and differential scanning calorimetry (DSC).
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the bent-core liquid crystal.
Molecular Structure and Logic
Caption: Structural components of the bent-core liquid crystal.
References
Application Notes and Protocols for 1,3-Diethoxybenzene as a High-Performance Solvent
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diethoxybenzene, an aromatic ether, presents potential as a high-performance solvent in various chemical applications. Its chemical structure suggests properties that could be advantageous in specific reaction conditions, particularly in organic synthesis and drug development. These application notes provide an overview of its known physicochemical properties and offer generalized protocols for its evaluation as a solvent. It is important to note that while its characteristics are promising, detailed studies on its performance as a high-performance solvent are not extensively available in current scientific literature. The following sections aim to guide researchers in exploring the potential of this compound in their work.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for specific applications and for safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2][3] |
| Molecular Weight | 166.22 g/mol | [2][3][4] |
| CAS Number | 2049-73-2 | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 235 °C | [2][6] |
| Melting Point | 11°C to 12°C | [6] |
| Density | 1.01 g/cm³ | [2][6] |
| Refractive Index | 1.5095 | [6] |
| Solubility | Limited solubility in water. Moderately soluble in organic solvents like ethanol (B145695) and ether. | [7] |
| Synonyms | Resorcinol diethyl ether, m-Diethoxybenzene | [1][2] |
Potential Applications in Research and Development
Based on its chemical structure as an aromatic ether, this compound could potentially be utilized in the following areas:
-
Organic Synthesis: Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures. As an ether, it is generally unreactive and can serve as a stable medium for a variety of organic transformations.
-
Pharmaceutical Chemistry: It may be a suitable solvent for the synthesis of active pharmaceutical ingredients (APIs) and intermediates, particularly for compounds with moderate to low polarity.[7]
-
Polymer Chemistry: The aromatic nature of this compound could make it a good solvent for certain types of polymers.
Experimental Protocols
The following are generalized experimental protocols for evaluating this compound as a solvent in a research setting.
Protocol 1: General Procedure for Solubility Assessment
This protocol outlines a method to determine the solubility of a compound in this compound.
Materials:
-
This compound
-
Compound of interest (solute)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Accurately weigh a known amount of the compound of interest.
-
Add a measured volume of this compound to a vial containing the compound.
-
Vortex the mixture for 2 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatically controlled shaker or water bath at the desired temperature and agitate for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the mixture for any undissolved solid.
-
If undissolved solid is present, filter the saturated solution using a syringe filter.
-
Analyze the concentration of the solute in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the solubility in g/L or mol/L.
Protocol 2: General Procedure for a Substitution Reaction
This protocol provides a general workflow for using this compound as a solvent in a representative substitution reaction.
Materials:
-
Reactants (e.g., an alkyl halide and a nucleophile)
-
This compound (as solvent)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (e.g., nitrogen or argon), if required
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Work-up and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Set up the reaction apparatus, including the reaction vessel, magnetic stirrer, and condenser. If the reaction is air or moisture sensitive, ensure the system is under an inert atmosphere.
-
To the reaction vessel, add the nucleophile and this compound. Stir the mixture until the nucleophile is dissolved.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction to the desired temperature using a heating mantle or oil bath.
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Perform an appropriate aqueous work-up to remove any inorganic byproducts.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the extraction solvent and this compound.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Workflow for New Solvent Evaluation
The following diagram illustrates a general workflow for the evaluation of a new solvent, such as this compound, for a specific chemical application.
Caption: A logical workflow for evaluating a novel solvent.
Signaling Pathways
There is currently no information available in the scientific literature to suggest that this compound is involved in any biological signaling pathways. Its primary potential use is as a chemically inert solvent.
Safety and Handling
This compound is classified as a combustible liquid and may cause skin and eye irritation.[1][8] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[8] In case of fire, use appropriate extinguishing media.[8] Store in a cool, well-ventilated place away from heat and open flames.[8]
Conclusion
This compound possesses physicochemical properties that suggest its potential as a high-performance solvent for various applications in chemical research and drug development. However, a notable lack of specific studies necessitates further investigation to validate its efficacy and establish detailed application protocols. The general procedures and workflows provided here serve as a starting point for researchers interested in exploring the utility of this compound in their work. As with any chemical, proper safety precautions must be observed during handling and use.
References
- 1. This compound | C10H14O2 | CID 74899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2049-73-2 | FD71133 | Biosynth [biosynth.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 2049-73-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound, 95% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound, 95% | Fisher Scientific [fishersci.ca]
- 7. CAS 122-95-2: 1,4-Diethoxybenzene | CymitQuimica [cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Intramolecular Reactions of 1,3-Diethoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the intramolecular reactions of 1,3-diethoxybenzene derivatives. The focus is on the synthesis of heterocyclic compounds through cyclization reactions, which are of significant interest in medicinal chemistry and materials science due to the prevalence of these scaffolds in biologically active molecules and functional materials.
Palladium-Catalyzed Intramolecular Oxidative C-H/C-H Cross-Coupling for the Synthesis of Dibenzofurans
A key application of intramolecular reactions involving this compound derivatives is the synthesis of substituted dibenzofurans. These structures are present in various natural products and pharmacologically active compounds. A powerful method to achieve this is through a palladium-catalyzed intramolecular oxidative C-H/C-H cross-coupling of diaryl ethers.
Reaction Scheme:
An appropriately substituted this compound derivative, tethered to another aromatic ring, can undergo an intramolecular cyclization to form a dibenzofuran (B1670420) core. The ethoxy groups on the this compound ring act as directing groups and can influence the regioselectivity of the C-H activation.
Experimental Protocol: Synthesis of a Dibenzofuran Derivative
This protocol is a representative example of a palladium-catalyzed intramolecular oxidative cyclization to form a dibenzofuran from a diaryl ether precursor.
Materials:
-
2-(Aryloxy)-1,3-diethoxybenzene derivative
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Nitrogen gas (N₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-(aryloxy)-1,3-diethoxybenzene derivative (1.0 mmol).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%) and copper(II) acetate (2.0 mmol, 2.0 equiv).
-
Under a nitrogen atmosphere, add anhydrous dichloromethane (10 mL) and trifluoroacetic acid (1.0 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired dibenzofuran derivative.
Quantitative Data:
The yield and regioselectivity of the cyclization are highly dependent on the substitution pattern of the diaryl ether precursor. The following table summarizes representative data from related studies on intramolecular diaryl ether cyclizations.
| Entry | Substrate | Catalyst System | Oxidant | Solvent | Yield (%) |
| 1 | 2-Phenoxy-1,3-dimethoxybenzene | Pd(OAc)₂ | Cu(OAc)₂ | TFA/DCM | 75 |
| 2 | 2-(Naphthalen-1-yloxy)-1,3-dimethoxybenzene | Pd(OAc)₂ | Ag₂CO₃ | TFA | 82 |
| 3 | 2-(Thiophen-3-yloxy)-1,3-dimethoxybenzene | Pd(TFA)₂ | O₂ | TFA | 65 |
Note: Data presented is based on analogous reactions with 1,3-dimethoxybenzene (B93181) derivatives, which are expected to have similar reactivity to their diethoxy counterparts.
Intramolecular Heck Reaction for the Synthesis of Fused Carbocycles
The intramolecular Heck reaction provides a versatile method for the construction of carbon-carbon bonds and the synthesis of carbocyclic and heterocyclic systems. A this compound derivative bearing a tethered alkene can undergo an intramolecular Heck reaction to form a fused ring system.
Reaction Scheme:
A 1,3-diethoxy-2-alkenyl-iodobenzene derivative can be cyclized in the presence of a palladium catalyst to yield a dihydrobenzofuran or a related carbocycle. The regioselectivity of the cyclization (exo- or endo-trig) is influenced by the length and nature of the tether.
Experimental Protocol: Intramolecular Heck Reaction
This protocol outlines a general procedure for the intramolecular Heck cyclization of an ortho-alkenyl-iodobenzene derivative.
Materials:
-
1,3-Diethoxy-2-alkenyl-iodobenzene derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Nitrogen gas (N₂)
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask, dissolve the 1,3-diethoxy-2-alkenyl-iodobenzene derivative (1.0 mmol) in anhydrous DMF (10 mL).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Add triethylamine (1.5 mmol, 1.5 equiv).
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the cyclized product.
Quantitative Data:
The success and yield of the intramolecular Heck reaction are influenced by factors such as the catalyst system, base, solvent, and the structure of the substrate.
| Entry | Substrate | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 1-Iodo-2-allyl-3,5-dimethoxybenzene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 85 |
| 2 | 1-Iodo-2-(but-3-en-1-yl)-3,5-dimethoxybenzene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 78 |
| 3 | 1-Iodo-2-allyl-3,5-diethoxybenzene (hypothetical) | Pd(OAc)₂/dppf | Cs₂CO₃ | Toluene | >90 (expected) |
Note: Data for entries 1 and 2 are based on related dimethoxybenzene derivatives. Entry 3 is a hypothetical example for a diethoxybenzene derivative with an expected high yield under optimized conditions.
Visualizations
Caption: General experimental workflow for intramolecular cyclization.
Caption: Simplified mechanism of the Intramolecular Heck Reaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing Williamson Ether Synthesis of 1,3-Diethoxybenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 1,3-diethoxybenzene via the Williamson ether synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?
A: Low yields in the Williamson ether synthesis of this compound can arise from several factors, including suboptimal reaction conditions, competing side reactions, and issues with reactant quality.[1][2] Here’s a systematic approach to troubleshooting:
-
Reactant Quality and Stoichiometry:
-
Moisture: The presence of water can consume the base and hydrolyze the alkylating agent. Ensure all reactants, solvents, and glassware are anhydrous.
-
Purity of Resorcinol (B1680541): Use purified resorcinol to avoid side reactions from impurities.
-
Alkylating Agent: Use a fresh, high-quality ethyl halide (e.g., ethyl iodide or ethyl bromide). The reactivity order is I > Br > Cl.[3]
-
Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the ethylating agent is common, but a large excess can lead to side reactions.
-
-
Reaction Conditions:
-
Base Selection: A strong base is required to deprotonate both hydroxyl groups of resorcinol. Common choices include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), or potassium carbonate (K2CO3).[2][4] For aryl ethers, weaker bases like NaOH, KOH, or K2CO3 can be effective.[4]
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred as they solvate the cation, leaving a more reactive "naked" alkoxide.[2][5] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[2]
-
Temperature: The reaction is typically conducted at elevated temperatures, often between 50-100°C.[2][6] However, excessively high temperatures can favor elimination side reactions.[2] Optimization of the temperature is crucial.
-
Reaction Time: The reaction is typically complete within 1 to 8 hours.[1][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition of the product with prolonged heating.
-
-
Side Reactions:
-
Incomplete Deprotonation: If a weaker base or insufficient amount of base is used, only one of the hydroxyl groups on resorcinol may be deprotonated, leading to the formation of 3-ethoxyphenol (B1664596) as a byproduct.
-
Elimination (E2) Reaction: The ethyl halide can undergo an E2 elimination reaction in the presence of a strong base to form ethylene. This is more significant at higher temperatures.[2]
-
C-Alkylation: The phenoxide intermediate is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1][6] This is generally a minor pathway but can become more significant under certain conditions.
-
Issue 2: Presence of Alkene Byproduct
Q: I have identified an alkene byproduct in my reaction mixture. How can I minimize its formation?
A: The formation of an alkene (ethylene in this case) is a result of the E2 elimination pathway competing with the desired SN2 reaction.[2] To minimize this:
-
Use a Primary Alkyl Halide: The Williamson ether synthesis is most efficient with primary alkyl halides, which are less prone to elimination.[7][8] Ethyl halides are primary, which is favorable.
-
Control the Temperature: Higher temperatures favor elimination.[2] Try running the reaction at a lower temperature for a longer duration.
-
Choice of Base: While a strong base is necessary, extremely hindered or strong bases can favor elimination. However, for the deprotonation of resorcinol, a sufficiently strong base is required.
Issue 3: Incomplete Reaction
Q: My reaction is not going to completion, and I am recovering unreacted resorcinol or 3-ethoxyphenol. What should I do?
A: Incomplete reactions are often due to insufficient reactivity or suboptimal conditions.[1] Consider the following:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending the reflux period or cautiously increasing the temperature.
-
Check Base Strength and Stoichiometry: Ensure you are using a strong enough base and at least two equivalents to deprotonate both hydroxyl groups of resorcinol.
-
Improve Solubility: If the reactants are not fully dissolved, the reaction rate will be slow. Ensure the chosen solvent effectively dissolves all components at the reaction temperature.
-
Consider a Phase-Transfer Catalyst: For reactions with solubility issues between the aqueous base and organic reactants, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can significantly improve the reaction rate and yield by transporting the hydroxide or phenoxide ion into the organic phase.[6][9][10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of reactants for the synthesis of this compound?
A1: The synthesis of this compound involves the reaction of resorcinol with an ethylating agent. The most common and effective approach is to use resorcinol as the nucleophile precursor and an ethyl halide as the electrophile. The ethyl halide should be primary (e.g., ethyl iodide or ethyl bromide) to favor the SN2 reaction and minimize elimination.[7][11]
Q2: Which base is most suitable for this synthesis?
A2: A strong base is required to deprotonate the phenolic hydroxyl groups of resorcinol. Common choices include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3).[2][4] For aryl ethers, bases like NaOH, KOH, and K2CO3 are often effective and more economical than hydrides.[4]
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they enhance the nucleophilicity of the alkoxide.[2][5] Recommended solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)[12]
-
Acetonitrile
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (resorcinol and ethyl halide), you can observe the disappearance of the starting materials and the appearance of the product spot (this compound).
Q5: What are the common purification methods for this compound?
A5: After the reaction is complete, a typical work-up involves quenching the reaction with water and extracting the product into an organic solvent like diethyl ether or ethyl acetate.[1] The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.[1]
Data Presentation
Table 1: Influence of Solvent on Williamson Ether Synthesis Yield
| Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Excess n-butyl alcohol | 14 | 61 | [12] |
| Dimethyl sulfoxide (DMSO) | 9.5 | 95 | [12] |
Note: Data is for the synthesis of n-butyl ether but illustrates the significant impact of solvent choice on reaction efficiency.
Table 2: Typical Reaction Conditions for Williamson Ether Synthesis
| Parameter | Range | Reference |
| Temperature | 50 - 100 °C | [1][2][6] |
| Reaction Time | 1 - 8 hours | [1][6] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization for specific laboratory conditions and scales.
-
Alkoxide Formation:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), dissolve resorcinol (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add a strong base (e.g., potassium carbonate, 2.2 equivalents, or sodium hydride, 2.2 equivalents, portion-wise at 0°C).
-
Stir the mixture at room temperature until the deprotonation is complete. With NaH, this is indicated by the cessation of hydrogen gas evolution.
-
-
Ether Formation:
-
Slowly add the ethyl halide (e.g., ethyl iodide or ethyl bromide, 2.2 equivalents) to the solution of the resorcinoxide via the dropping funnel.
-
Heat the reaction mixture to a temperature between 50-100°C and maintain it for 1-8 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[1]
-
Mandatory Visualization
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. francis-press.com [francis-press.com]
- 4. jk-sci.com [jk-sci.com]
- 5. tailoredread.com [tailoredread.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. iajpr.com [iajpr.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,3-Diethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of resorcinol (B1680541) to form the resorcinolate dianion, which then undergoes nucleophilic substitution with an ethylating agent, such as ethyl iodide or diethyl sulfate.
Q2: What are the primary expected side reactions during the synthesis of this compound?
Several side reactions can occur, and their prevalence is highly dependent on the reaction conditions. The main side reactions include:
-
Mono-O-alkylation: Incomplete reaction leading to the formation of 3-ethoxyphenol (B1664596).
-
C-alkylation: The resorcinolate ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation, leading to the formation of ethylresorcinol isomers.[1][2]
-
Over-alkylation: Although less common for this specific synthesis, reaction with impurities or under certain conditions could lead to further alkylation.
-
Elimination: If using ethyl halides, an E2 elimination reaction can occur, especially with stronger, bulkier bases or higher temperatures, leading to the formation of ethylene (B1197577) gas.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete deprotonation of resorcinol.- Insufficient amount of ethylating agent.- Reaction temperature is too low. | - Ensure at least two equivalents of a suitable base (e.g., sodium ethoxide, potassium carbonate) are used for complete dianion formation.- Use a slight excess of the ethylating agent.- Optimize the reaction temperature; gentle heating is often required. |
| Presence of 3-ethoxyphenol in the product mixture | - Incomplete reaction.- Insufficient amount of base or ethylating agent. | - Increase the reaction time.- Ensure stoichiometric amounts of reagents are correct for dialkylation. |
| Detection of C-alkylated side products (e.g., 2-ethylresorcinol, 4-ethylresorcinol) | - Reaction conditions favor C-alkylation. Phenoxides are known to undergo C-alkylation in addition to O-alkylation.[2] | - The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[2]- Consider the counter-ion of the base; potassium salts sometimes favor O-alkylation over sodium salts. |
| Formation of an alkene byproduct (ethylene) | - E2 elimination is competing with the SN2 reaction.[2][3] | - Use a less hindered base if possible.- Maintain a moderate reaction temperature, as higher temperatures favor elimination. |
| Difficult purification of the final product | - Presence of multiple side products with similar boiling points. | - Utilize fractional distillation under reduced pressure for separation.- Column chromatography on silica (B1680970) gel can be effective for removing polar impurities like residual resorcinol or mono-ether.[4] |
Experimental Protocol: Williamson Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Resorcinol
-
Sodium metal or Potassium metal
-
Anhydrous Ethanol (B145695)
-
Ethyl iodide or Diethyl sulfate
-
Anhydrous Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.1 equivalents) to anhydrous ethanol (sufficient to dissolve the resorcinol later) at 0 °C. Allow the reaction to proceed until all the sodium has reacted.
-
Formation of Resorcinolate: To the freshly prepared sodium ethoxide solution, add resorcinol (1.0 equivalent) portion-wise with stirring. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add ethyl iodide (2.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Column Chromatography of 1,3-Diethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,3-diethoxybenzene via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of this compound, silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity.[1] In cases where the compound shows instability on acidic silica, neutral alumina (B75360) can be considered as an alternative.
Q2: How do I select an appropriate mobile phase (eluent) for the separation?
The choice of mobile phase is critical for successful separation.[2] A good starting point is a non-polar solvent system, with the polarity gradually increased to elute the target compound. For this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is recommended. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q3: What is the ideal Rf value for this compound on a TLC plate before running the column?
For effective separation on a column, the target compound, this compound, should have an Rf value between 0.2 and 0.4 in the chosen solvent system on a TLC plate. This range ensures that the compound does not elute too quickly (minimizing separation from non-polar impurities) or too slowly (leading to band broadening and long elution times).
Q4: What are some common impurities that might be present with this compound?
Common impurities can include unreacted starting materials such as resorcinol (B1680541) (1,3-dihydroxybenzene), mono-etherified product (3-ethoxyphenol), and potentially over-alkylated byproducts. The separation strategy should be designed to remove both more polar compounds (resorcinol, 3-ethoxyphenol) and less polar impurities.
Q5: How can I visualize this compound on a TLC plate since it is colorless?
This compound is a UV-active compound due to its benzene (B151609) ring. Therefore, it can be visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (254 nm), where it will appear as a dark spot.[1] Alternatively, staining with potassium permanganate (B83412) (KMnO4) solution can be used, although this is a destructive method.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor or no separation of spots on TLC. | The polarity of the mobile phase is either too high or too low. | Test a range of solvent systems with varying polarities. For this compound, start with a low percentage of ethyl acetate in hexane (e.g., 2-5%) and gradually increase it. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you started with 5% ethyl acetate in hexane, you can increase it to 10%, 15%, and so on. |
| The compound is eluting too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Use a higher proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the spot on the TLC plate. | The sample is too concentrated, or the compound is interacting strongly with the stationary phase. | Dilute the sample before spotting it on the TLC plate. If streaking persists, consider adding a small amount of a slightly more polar solvent to the mobile phase or using a different stationary phase like alumina. |
| Cracks or channels in the column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[3] A layer of sand on top of the silica can help prevent disturbance of the bed when adding the eluent. |
| Low recovery of the compound. | The compound may be irreversibly adsorbed onto the silica gel or is spread across too many fractions in very dilute concentrations. | Check for compound stability on silica gel using a 2D TLC. Ensure the chosen mobile phase provides an optimal Rf. Concentrate a wider range of fractions to check for the presence of the compound. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using column chromatography.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand over the plug.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
Drain the excess solvent until it is just level with the top of the sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the sand.
3. Elution:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer.
-
Begin collecting fractions in test tubes or flasks.
-
Start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., 95:5, 90:10 hexane:ethyl acetate) if the compound is not eluting.
4. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: Relationship between mobile phase polarity and compound elution.
References
Technical Support Center: Recrystallization of 1,3-Diethoxybenzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 1,3-diethoxybenzene and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound derivatives, with a focus on problems arising from their typically low melting points.
Issue 1: The compound "oils out" instead of forming crystals.
This is a common problem, especially with compounds that have low melting points, and it occurs when the solid separates from the solution as a liquid instead of a crystalline solid.
-
Cause A: The melting point of the compound is lower than the boiling point of the solvent.
-
Solution 1: Lower the crystallization temperature. After dissolving the compound in a minimal amount of hot solvent, allow the solution to cool slowly. Once at room temperature, further cool the flask in an ice-water bath or even a colder bath (e.g., ice-salt) to induce crystallization below the compound's melting point.
-
Solution 2: Use a lower-boiling point solvent. If possible, choose a solvent with a boiling point lower than the melting point of your compound.
-
Solution 3: Add more solvent. The compound may be coming out of solution at a temperature above its melting point because the solution is too concentrated. Add a small amount of additional hot solvent to decrease the saturation temperature.[1]
-
-
Cause B: The cooling rate is too fast.
-
Solution: Slow down the cooling process. After dissolving the compound, allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to a cooling bath.[2] An inverted beaker can be placed over the flask to create an insulating atmosphere.[1]
-
-
Cause C: High impurity level.
-
Solution 1: Perform a preliminary purification. If the compound is highly impure, consider a different purification technique first, such as column chromatography, to remove the bulk of the impurities.
-
Solution 2: Add decolorizing carbon. If colored impurities are present, adding a small amount of activated charcoal to the hot solution can help remove them. Be aware that charcoal can also adsorb the desired product, potentially reducing the yield.[1]
-
Issue 2: No crystals form, even after cooling.
-
Cause A: The solution is not supersaturated (too much solvent was added).
-
Solution 1: Evaporate some of the solvent. Gently heat the solution to boil off a portion of the solvent.[1] Then, allow it to cool again.
-
Solution 2: Use a "scratching" technique. Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
-
Cause B: Supersaturation without nucleation.
-
Solution 1: Add a seed crystal. If available, add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[1]
-
Solution 2: Dip and evaporate. Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of the compound on the rod. Re-insert the rod into the solution to provide seed crystals.[1]
-
Issue 3: Very poor recovery of the purified compound.
-
Cause A: Too much solvent was used.
-
Solution: Concentrate the mother liquor. If you still have the filtrate, you can try to recover more product by evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals.[1]
-
-
Cause B: The compound is significantly soluble in the cold solvent.
-
Solution: Use a different solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Solution: Ensure the rinsing solvent is ice-cold. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for recrystallization?
A1: this compound has a very low melting point, typically around 11-12°C, and a high boiling point of approximately 234-236°C. Its low melting point is a critical factor, as it makes the compound prone to oiling out during recrystallization with many common solvents.
Q2: What is a good starting point for selecting a recrystallization solvent for a this compound derivative?
A2: Given the low melting point, low-boiling-point solvents are often a good choice. Ethanol (B145695) and methanol (B129727) can be suitable options. For some diethoxybenzene isomers, recrystallization from ethanol has been reported. It is crucial to select a solvent where the compound has high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., 0°C or below).
Q3: My this compound derivative is a liquid at room temperature. Can I still use recrystallization?
A3: If a compound is a liquid at room temperature, traditional cooling recrystallization is not feasible. However, several alternative purification techniques can be employed:
-
Low-Temperature Recrystallization: If the compound solidifies at a temperature achievable in the lab (e.g., in a freezer or with a dry ice/acetone bath), you can attempt a low-temperature recrystallization.
-
Vacuum Distillation: This is a very effective method for purifying liquids, especially those with high boiling points that might decompose at atmospheric pressure.[3]
-
Column Chromatography: This is a versatile technique for purifying both liquids and solids.[3]
Q4: What is an anti-solvent recrystallization, and how can it be applied to this compound derivatives?
A4: Anti-solvent recrystallization (or precipitation) is a technique where the impure compound is dissolved in a "good" solvent in which it is very soluble. Then, a "poor" solvent (the anti-solvent), in which the compound is insoluble, is slowly added until the solution becomes cloudy, indicating the onset of precipitation. This method can be very effective for compounds that are difficult to crystallize by cooling. A documented example for a derivative of this compound involves dissolving the crude product in a minimal amount of dichloromethane (B109758) (the good solvent) and then adding methanol (the anti-solvent) to precipitate the pure compound.[3]
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) while swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a colder bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals. This can be done by air drying or in a desiccator under vacuum.
General Protocol for Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (the anti-solvent) dropwise while stirring or swirling the solution.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy.
-
Crystallization: Allow the mixture to stand to allow for complete precipitation/crystallization. Cooling the mixture may improve the yield.
-
Isolation and Washing: Collect the purified product by vacuum filtration and wash with a small amount of the anti-solvent.
-
Drying: Dry the purified product.
Quantitative Data Summary
| Property | This compound | 1,3-Dimethoxybenzene | 1,4-Dimethoxybenzene |
| Melting Point | 11-12 °C | -52 °C | 54-56 °C |
| Boiling Point | 234-236 °C | 217 °C | 212.6 °C |
| Solubility | - | Slightly soluble in water, soluble in ethanol.[4] | Slightly soluble in water, very soluble in ether and benzene. |
Visualizations
Experimental Workflow: Recrystallization
Caption: A general workflow for the purification of a solid compound by recrystallization.
Troubleshooting Logic: "Oiling Out"
Caption: A decision tree for troubleshooting the issue of a compound "oiling out" during recrystallization.
References
Technical Support Center: Safe Handling of 1,3-Diethoxybenzene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the prevention of peroxide formation in 1,3-diethoxybenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the safe handling and storage of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Is this compound a peroxide-forming chemical?
Yes, this compound is classified as a peroxide-forming chemical.[1] It falls under the category of ethers, which are well-known for their potential to form unstable and potentially explosive peroxides upon exposure to air and light.[2][3] Specifically, it is often categorized as a Class D peroxide former, which includes compounds that may form peroxides but do not fit into the more hazardous classifications.[1]
Q2: How do peroxides form in this compound?
Peroxide formation in ethers like this compound occurs through a free radical reaction with atmospheric oxygen, a process known as autoxidation.[2][3] This reaction is typically initiated by light, heat, or the presence of contaminants. The process involves the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen, followed by reaction with oxygen to form a hydroperoxide. These hydroperoxides can further react to form explosive polymeric peroxides and other dangerous peroxy compounds.
Q3: What are the primary hazards associated with peroxide formation in this compound?
The primary hazard is the potential for a violent explosion.[2] Peroxides are sensitive to heat, friction, and mechanical shock.[2][3] If peroxides have formed, activities such as distilling the solvent to dryness, scraping a solid residue, or even the friction from opening a container cap can trigger a detonation.[3] Peroxide contamination can also interfere with chemical reactions, leading to unexpected and undesirable outcomes.
Q4: How can I prevent or minimize peroxide formation in this compound?
To minimize peroxide formation, the following storage and handling procedures are recommended:
-
Storage: Store this compound in a cool, dry, and dark place, away from heat and light sources.[4] Use tightly sealed, airtight, light-resistant containers, such as amber glass bottles.[3]
-
Inert Atmosphere: Whenever possible, store the container under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Inhibitors: For long-term storage, consider adding a peroxide inhibitor like butylated hydroxytoluene (BHT). However, be aware that inhibitors are consumed over time and do not prevent peroxide formation indefinitely.[3]
-
Quantity Management: Purchase this compound in the smallest quantities needed for your work to avoid prolonged storage.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Uncertainty about the presence of peroxides in an old container of this compound. | The container has been stored for an extended period, the date of opening is unknown, or it has been exposed to air and light. | Do not open or move the container if you observe any crystal formation, a viscous liquid, or a cloudy appearance. Treat it as a potential explosion hazard and contact your institution's Environmental Health & Safety (EHS) office immediately. If there are no visual signs of high peroxide concentration, proceed with caution and test for the presence of peroxides using one of the methods described in the Experimental Protocols section below. |
| A planned reaction requires peroxide-free this compound. | The available stock may contain low levels of peroxides that could interfere with the experiment. | Test the this compound for peroxides before use. If peroxides are detected, they must be removed. Refer to the Experimental Protocols section for methods on peroxide removal. |
| Need to distill this compound. | Distillation concentrates non-volatile peroxides, significantly increasing the risk of explosion. | ALWAYS test for peroxides immediately before distillation. If peroxides are present, they must be removed prior to heating. NEVER distill a peroxide-forming solvent to dryness. Always leave at least 10-20% of the liquid in the distillation flask. |
Data Presentation: Peroxide Concentration and Action Levels
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 25 | Low | Considered safe for general use. |
| 25 - 100 | Moderate | Use with caution. Not recommended for distillation or other concentration procedures. |
| > 100 | High | DANGEROUS. Avoid handling. Contact EHS for immediate disposal. |
| Visible Crystals or Stratification | Extreme | POTENTIAL EXPLOSION HAZARD. Do not touch or move the container. Evacuate the area and contact EHS immediately. |
Experimental Protocols
1. Peroxide Detection
It is crucial to test for peroxides in this compound before use, especially if the container has been opened previously or stored for an extended period.
a) Peroxide Test Strips (Semi-Quantitative)
This is the simplest and most common method for routine testing.
-
Materials: Commercially available peroxide test strips (e.g., Quantofix®).
-
Procedure:
-
Dip the test strip into the this compound for 1 second.
-
Allow the solvent to evaporate from the strip.
-
If the manufacturer's instructions require it, add a drop of deionized water to the test pad.
-
Compare the color of the test pad to the color scale provided with the strips to estimate the peroxide concentration.
-
b) Potassium Iodide (KI) Test (Qualitative)
This method provides a qualitative indication of the presence of peroxides.
-
Materials:
-
This compound sample
-
Potassium iodide (KI), 10% solution (freshly prepared)
-
Glacial acetic acid
-
Starch solution (optional)
-
-
Procedure:
-
In a test tube, add 1 mL of the this compound sample.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution.
-
Add a few drops of glacial acetic acid and shake the mixture.
-
A yellow to brown color indicates the presence of peroxides. A darker color suggests a higher concentration.
-
For a more sensitive test, add a few drops of starch solution. A blue-black color confirms the presence of peroxides.
-
2. Peroxide Removal
If peroxides are detected, they must be removed before the solvent can be safely used, especially for distillation.
a) Activated Alumina (B75360) Column
This is a common and effective method for removing hydroperoxides.
-
Materials:
-
Activated alumina (basic or neutral)
-
Chromatography column
-
-
Procedure:
-
Pack a chromatography column with activated alumina. The amount will depend on the volume of solvent and the peroxide concentration. A general guideline is to use about 100g of alumina for every 100mL of solvent.
-
Pass the this compound through the column.
-
Collect the purified solvent.
-
Important: Test the purified solvent to confirm that the peroxides have been removed.
-
The alumina will retain the peroxides and should be handled as hazardous waste.
-
b) Ferrous Sulfate (B86663) Wash
This method uses a reducing agent to destroy the peroxides.
-
Materials:
-
Ferrous sulfate (FeSO₄) solution (freshly prepared)
-
Separatory funnel
-
-
Procedure:
-
Prepare a solution of ferrous sulfate (e.g., 60g of FeSO₄·7H₂O in 110 mL of water, with 6 mL of concentrated sulfuric acid).
-
In a separatory funnel, shake the this compound with the ferrous sulfate solution.
-
Separate the layers and discard the aqueous layer.
-
Wash the this compound with water to remove any remaining acid and iron salts.
-
Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Test the purified solvent to ensure all peroxides have been removed.
-
Mandatory Visualizations
Caption: Mechanism of peroxide formation in this compound.
Caption: Workflow for testing for peroxides in this compound.
Caption: Decision guide for handling this compound.
References
- 1. Inhibition of hydrocarbon autoxidation by nitroxide-catalyzed cross-dismutation of hydroperoxyl and alkylperoxyl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01575A [pubs.rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. louisville.edu [louisville.edu]
- 4. irp.cdn-website.com [irp.cdn-website.com]
Technical Support Center: Testing for Peroxides in 1,3-Diethoxybenzene
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and testing of aged 1,3-diethoxybenzene samples for peroxide formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is peroxide testing necessary?
A1: this compound is an organic compound classified as a peroxide-forming chemical[1][2]. Like many ethers, it can react with atmospheric oxygen over time in a process called autooxidation to form unstable and potentially explosive peroxide by-products[3]. This process is accelerated by exposure to light and air[4]. Testing is crucial because these peroxides can detonate violently when subjected to heat, friction, or mechanical shock, posing a significant safety risk, especially during processes like distillation or evaporation which can concentrate the peroxides[4][5].
Q2: How often should I test my this compound sample for peroxides?
A2: For opened containers, it is best practice to test for peroxides at regular intervals. A common recommendation for ethers is to test every three months[4]. Unopened containers from the manufacturer can typically be stored for up to one year without dangerous levels of peroxides forming, provided they are stored under cool, dark conditions[4]. All peroxide-forming chemicals should be tested before distillation or evaporation, regardless of age[6][7].
Q3: What are the initial safety checks before opening a container of aged this compound?
A3: Before handling or testing, perform a careful visual inspection of the container. Do not move or open the container if you observe any of the following, as they indicate a high risk of explosion[8][9]:
-
Crystal formation: Look for crystals within the liquid or around the cap. Peroxide crystals can sometimes have a fine, spun glass-wool appearance[8].
-
Discoloration: Any unusual change in color.
-
Stratification or layering: The presence of distinct liquid layers or an oily, viscous layer[3][10]. If any of these signs are present, the container should be treated as a potential bomb. Do not attempt to open it. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal[8][11].
Q4: What are the common methods for detecting peroxides?
A4: The two most common and accessible methods for laboratory use are:
-
Commercial Peroxide Test Strips: These provide a rapid, semi-quantitative measurement of peroxide concentration, typically in parts per million (ppm)[9][12]. They are generally easy to use and interpret by comparing the strip's color to a provided chart[13].
-
Potassium Iodide (KI) Test: This is a chemical test where peroxides oxidize iodide to iodine, resulting in a yellow to brown color change[14]. The intensity of the color gives a qualitative or semi-quantitative indication of the peroxide concentration. This method is often considered more sensitive than test strips and can detect a broader range of peroxides[7].
Q5: What do the results of a peroxide test mean?
A5: The concentration of peroxides determines the safety and appropriate course of action. The table below summarizes common action levels.
| Peroxide Concentration (ppm) | Interpretation & Recommended Action |
| < 25 - 30 ppm | Safe for General Use. Considered a low hazard. However, avoid concentrating the solvent (e.g., distillation)[7][15]. |
| 30 - 100 ppm | Moderate Hazard. The solvent should not be used without purification to remove peroxides. Avoid distillation or evaporation[7][15]. On no account should any ether with a peroxide content above 50 ppm be used without purification[4]. |
| > 100 ppm | High Hazard. Unacceptable for any use. The material is considered dangerous and should be disposed of by contacting your EHS office[8][10][15]. |
| > 400 ppm | Extreme Hazard / Potentially Explosive. Do not handle. Contact EHS immediately for emergency disposal[8][11]. |
Q6: Can I still use my this compound if it contains peroxides?
A6: If peroxide levels are low to moderate (generally < 100 ppm), the peroxides can be chemically removed. A common method for water-insoluble ethers is to shake the solvent with a freshly prepared solution of ferrous sulfate[4][5]. Another effective method is to pass the solvent through a column of activated alumina, which removes hydroperoxides[7]. After treatment, the solvent must be re-tested to confirm that the peroxide concentration is at a safe level.
Q7: How should I store this compound to minimize peroxide formation?
A7: Proper storage is key to preventing peroxide formation.
-
Store in airtight, sealed containers to minimize exposure to oxygen[2][15].
-
Use opaque or amber glass bottles and store them away from light and heat, as light can initiate and accelerate peroxide formation[2][5][15].
-
Always label the container with the date it was received and the date it was first opened[15][16].
-
Purchase quantities that will be used within a short period to avoid long-term storage of opened containers[16].
Troubleshooting Guide
Q1: My peroxide test strip isn't showing a result or the color is ambiguous.
A1: This can happen for a few reasons. First, ensure the test strips have not expired and have been stored correctly; they have a limited shelf life and can be damaged by moisture[10]. For organic solvents like this compound, a common procedure is to dip the strip, let the solvent evaporate completely, and then moisten the test pad with a drop of deionized water before reading[3][13]. Always follow the manufacturer's specific instructions.
Q2: I performed the potassium iodide (KI) test, and the solution turned yellow/brown immediately, even with a fresh sample.
A2: The testing reagent itself may be compromised. The potassium iodide/acetic acid mixture can be oxidized by air over time, leading to a false positive result[14]. It is critical to use a freshly prepared solution for each test. Run a blank determination with just the acetic acid and iodide crystals to check for premature color change[3].
Q3: The color development in my KI test is very slow or faint.
A3: While a faint yellow color indicates a low concentration of peroxides, very slow development might suggest the reaction is being inhibited or the peroxide concentration is extremely low[14][17]. Ensure you have allowed sufficient time for the reaction (up to 10 minutes can be needed for some methods)[14]. If results are still ambiguous, using a more sensitive commercial test strip may be beneficial for confirmation.
Q4: My blank control for the KI test (acetic acid + KI only) is showing a color.
A4: This indicates that either the potassium iodide or the acetic acid has been contaminated with oxidizing impurities or has degraded. The test is invalid. Discard the reagents and obtain fresh stock before proceeding.
Detailed Experimental Protocols
Protocol 1: Visual Inspection of Aged Ether Containers
-
Location: Before moving the container, inspect it in its storage location.
-
Examine the Cap: Look for any crystalline deposits or discoloration on the threads of the cap and the neck of the bottle[8].
-
Examine the Liquid: Hold the bottle up to a light source (without shaking) and check for:
-
Fine, needle-like crystals or a crystalline solid at the bottom.
-
Cloudiness or turbidity.
-
Distinct liquid layers or viscous, oily droplets.
-
-
Decision: If any of these signs are observed, do not proceed. The chemical is potentially shock-sensitive. Secure the area, warn other lab personnel, and contact your EHS department immediately[8].
Protocol 2: Semi-Quantitative Peroxide Testing using Commercial Test Strips
-
Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.
-
Sample: Transfer a small aliquot (a few mL) of the this compound to a clean beaker or test tube.
-
Testing:
-
Remove a single test strip from its container, being careful not to touch the test pad.
-
Immerse the test pad in the solvent for approximately 1-2 seconds[13].
-
Remove the strip and shake off any excess liquid.
-
Allow the solvent to completely evaporate from the test pad.
-
Moisten the test pad with one drop of deionized or distilled water[3][13].
-
-
Reading: After the time specified by the manufacturer (often 5-15 seconds), compare the color of the test pad to the color scale on the container to determine the peroxide concentration in ppm[13].
-
Documentation: Record the test date and result directly on the chemical container's label[9].
Protocol 3: Qualitative/Semi-Quantitative Peroxide Testing using Potassium Iodide (KI)
-
Preparation: In a fume hood, wearing full PPE, prepare a fresh test solution.
-
Test Solution: Add approximately 0.1 g of potassium iodide (KI) or sodium iodide crystals to 1 mL of glacial acetic acid in a clean, dry glass test tube. Mix to dissolve[3][14].
-
Sample Addition: Add 0.5 - 1.0 mL of the this compound sample to the test solution[3].
-
Observation: Gently swirl the tube and observe for a color change against a white background.
-
Documentation: Record the test date and results on the container label. Dispose of the test solution as hazardous waste.
Visual Workflows
Caption: Decision workflow for handling aged this compound.
Caption: Experimental workflow for the Potassium Iodide (KI) peroxide test.
References
- 1. This compound | C10H14O2 | CID 74899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Peroxide Forming Solvents [sigmaaldrich.com]
- 4. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 9. www1.wellesley.edu [www1.wellesley.edu]
- 10. otago.ac.nz [otago.ac.nz]
- 11. Procedure - Test for Peroxides | Center of Laboratory Supplies [cls.hkust.edu.hk]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. wikieducator.org [wikieducator.org]
- 15. uh.edu [uh.edu]
- 16. utep.edu [utep.edu]
- 17. researchgate.net [researchgate.net]
Stability and storage conditions for 1,3-diethoxybenzene
This technical support guide provides essential information on the stability and storage of 1,3-diethoxybenzene, along with troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] For long-term storage, maintaining a temperature between 10°C and 25°C is recommended.[3] The storage area should be away from sources of heat, sparks, and open flames.[2]
Q2: Is this compound sensitive to light?
A2: Yes. Like many ethers, this compound can be sensitive to light, which can accelerate degradation. It is advisable to store it in an amber or opaque container to protect it from light.
Q3: What is the primary stability concern with this compound?
A3: The primary stability concern for this compound, as with other ethers, is the formation of explosive peroxides upon exposure to atmospheric oxygen.[4] This process is catalyzed by light and heat. Over time, these peroxides can accumulate to dangerous levels. Therefore, it is crucial to handle and store the compound properly and to test for the presence of peroxides regularly.
Q4: How often should I test my this compound for peroxides?
A4: For opened containers of peroxide-forming chemicals like this compound, it is recommended to test for peroxides every 3 to 6 months. Unopened containers should ideally be used within 12 months of receipt. Always date the container upon receipt and upon opening to track its age and exposure.
Q5: What are the signs of degradation in this compound?
A5: Visual inspection can sometimes indicate degradation. The presence of crystalline solids in the liquid or around the cap, a cloudy appearance, or stratification of the liquid can be signs of significant peroxide formation. If any of these signs are observed, do not move or open the container and consult your institution's environmental health and safety (EHS) office immediately. A change in color or the appearance of a yellow to brown tint upon testing with potassium iodide can also indicate peroxide presence.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 10°C - 25°C | To minimize degradation and peroxide formation.[3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) if possible | To prevent contact with oxygen, a key reactant in peroxide formation. |
| Container | Tightly sealed, amber or opaque glass bottle | To prevent exposure to air and light.[1] |
| Location | Cool, dry, well-ventilated area away from heat and ignition sources | To ensure safety and stability.[1][2] |
| Incompatible Materials | Strong oxidizing agents | To prevent vigorous and potentially explosive reactions. |
Troubleshooting Guide
This guide addresses common issues and provides a logical workflow for troubleshooting suspected degradation of this compound.
Issue: I suspect my this compound may have degraded.
Caption: Troubleshooting workflow for suspected this compound degradation.
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides using Potassium Iodide (KI)
This method provides a rapid qualitative assessment of the presence of peroxides.
Materials:
-
Sample of this compound (1-2 mL)
-
Glacial acetic acid
-
Potassium iodide (KI), 5-10% aqueous solution or solid
-
Test tube
Procedure:
-
In a clean test tube, add 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add a few drops of a freshly prepared 5-10% potassium iodide solution or a small spatula tip of solid KI.
-
Stopper the test tube and shake for 30 seconds.
-
Allow the phases to separate.
Interpretation of Results:
-
No color change: Peroxides are likely not present in significant amounts.
-
Yellow color: Indicates the presence of a low concentration of peroxides.
-
Brown color: Indicates a high and potentially dangerous concentration of peroxides.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess the purity of this compound and identify potential degradation products.[3]
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or similar
-
Mass Spectrometer: Agilent 5975C or similar
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).
-
Inject 1 µL of the prepared sample into the GC-MS.
Data Analysis:
-
The retention time of the main peak corresponding to this compound should be consistent with a reference standard.
-
The mass spectrum of the main peak should match the known spectrum of this compound (major fragments at m/z 166, 137, 110).[4]
-
Analyze any additional peaks for potential impurities or degradation products by comparing their mass spectra to library databases (e.g., NIST). Potential degradation products could include hydroxylated or carbonylated species resulting from ether cleavage or further oxidation.
Logical Relationships in Stability and Handling
The following diagram illustrates the key factors influencing the stability of this compound and the necessary control measures.
Caption: Factors influencing this compound stability and control measures.
References
Technical Support Center: Scaling Up 1,3-Diethoxybenzene Synthesis
Welcome to the technical support center for the synthesis of 1,3-diethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary starting materials?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of resorcinol (B1680541) (1,3-dihydroxybenzene) with an ethylating agent, such as ethyl halide (e.g., ethyl bromide, ethyl iodide) or diethyl sulfate (B86663), in the presence of a base.
Q2: What are the primary side reactions to be aware of when scaling up the synthesis of this compound?
A2: When scaling up, two main side reactions can become problematic. The first is the elimination of the ethylating agent, which is more likely with secondary and tertiary halides and at higher temperatures. The second is C-alkylation of the resorcinol ring, as the phenoxide ion can act as a nucleophile at both the oxygen and carbon atoms.
Q3: How can the formation of byproducts be minimized?
A3: To minimize byproduct formation, it is crucial to control the reaction conditions carefully. Using a primary ethyl halide as the alkylating agent will reduce the likelihood of elimination reactions. To favor O-alkylation over C-alkylation, the choice of solvent and base is important. Using polar aprotic solvents can accelerate the desired SN2 reaction. Additionally, controlling the temperature is critical, as higher temperatures can promote side reactions.
Q4: What are the key safety considerations for the large-scale synthesis of this compound?
A4: Key safety considerations include the handling of corrosive bases (like sodium hydroxide), flammable solvents, and potentially toxic alkylating agents. The reaction can be exothermic, so proper temperature control and a robust cooling system are essential to prevent runaway reactions. Ensure adequate ventilation and use appropriate personal protective equipment.
Q5: What are the most effective methods for purifying this compound at an industrial scale?
A5: At an industrial scale, purification is typically achieved through fractional distillation under reduced pressure to separate the product from unreacted starting materials and high-boiling byproducts. It is also important to remove any inorganic salts formed during the reaction through aqueous washes before distillation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete deprotonation of resorcinol.- Insufficient reaction time or temperature.- Side reactions (elimination or C-alkylation). | - Ensure the base is fresh and used in the correct stoichiometric amount.- Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.- Optimize the reaction temperature; start at a lower temperature and gradually increase if necessary. |
| Formation of Mono-alkylated Byproduct | - Insufficient amount of ethylating agent. | - Use a slight excess of the ethylating agent to ensure complete di-alkylation. |
| Presence of C-Alkylated Impurities | - Reaction temperature is too high.- Inappropriate solvent or base. | - Lower the reaction temperature.- Screen different solvents; polar aprotic solvents often favor O-alkylation.- Consider using a milder base. |
| Difficulties in Product Isolation | - Emulsion formation during aqueous workup.- Product loss during extraction. | - Add brine (saturated NaCl solution) to break up emulsions.- Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. |
| Discoloration of Final Product | - Presence of impurities from side reactions.- Thermal degradation during distillation. | - Ensure thorough purification to remove colored impurities.- Perform distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. |
Experimental Protocols
Representative Large-Scale Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound on a larger scale using the Williamson ether synthesis.
Materials:
-
Resorcinol
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethyl Bromide (EtBr)
-
Methyl isobutyl ketone (MIBK) or another suitable solvent
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe, charge resorcinol and the chosen solvent (e.g., MIBK).
-
Base Addition: While stirring, add a solution of sodium hydroxide in water to the reactor. The addition should be controlled to manage any exotherm.
-
Formation of the Disodium (B8443419) Salt: Heat the mixture to reflux to ensure the complete formation of the disodium salt of resorcinol.
-
Addition of Ethylating Agent: Cool the reaction mixture to a controlled temperature (e.g., 50-60 °C). Slowly add ethyl bromide via the dropping funnel. Monitor the internal temperature and control the addition rate to maintain the desired temperature range.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete (monitor by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer with water and then with brine to remove any remaining impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Typical Range/Value | Notes |
| Reactants | Resorcinol, Ethylating Agent (e.g., Ethyl Bromide) | Diethyl sulfate can also be used as an ethylating agent. |
| Base | Sodium Hydroxide, Potassium Hydroxide | Strong bases are required for complete deprotonation of resorcinol. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) or other suitable solvents (e.g., MIBK) | Solvent choice can influence reaction rate and selectivity. |
| Temperature | 50 - 100 °C | Higher temperatures can increase the rate of side reactions. |
| Reaction Time | 2 - 8 hours | Dependent on temperature, solvent, and scale. |
| Yield | 80 - 95% | Yields can be optimized by careful control of reaction conditions. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Potential side reactions in this compound synthesis.
Quenching and workup procedures for 1,3-diethoxybenzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common quenching and workup procedures in reactions involving 1,3-diethoxybenzene. It is designed for researchers, scientists, and professionals in drug development.
General Principles for Quenching and Workup
This compound is an electron-rich aromatic compound, making it highly reactive in electrophilic aromatic substitution and amenable to directed ortho-metalation. A critical consideration during the workup of these reactions is the stability of the ethoxy groups. Ether linkages are susceptible to cleavage under strong acidic conditions. Therefore, quenching and workup procedures should ideally be performed under neutral or basic conditions to prevent product degradation and loss of yield.
Troubleshooting Guides and FAQs
Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from DMF and POCl₃.[1][2]
FAQs:
-
Q1: What is the Vilsmeier reagent and how should it be prepared?
-
A1: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile.[3] It is usually prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions. The reaction is exothermic and the reagent is moisture-sensitive.[3]
-
-
Q2: My reaction is sluggish or fails to start. What are the common causes?
-
A2: This is often due to inactive reagents or insufficient activation of the aromatic ring. Ensure that all glassware is dry and that anhydrous DMF and fresh, high-purity POCl₃ are used. For less reactive substrates, a slight increase in temperature or a larger excess of the Vilsmeier reagent might be necessary.[3]
-
-
Q3: How should I properly quench a Vilsmeier-Haack reaction?
-
A3: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice. This is often followed by the addition of a base, such as a saturated sodium acetate (B1210297) solution or sodium hydroxide, to neutralize the acidic mixture and facilitate the hydrolysis of the intermediate iminium salt to the desired aldehyde.[1]
-
Troubleshooting Guide: Vilsmeier-Haack Formylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried and use anhydrous solvents. Prepare the reagent at 0-5 °C and use it immediately.[3] |
| Insufficiently reactive substrate. | Consider increasing the reaction temperature (e.g., to 70-80 °C) or using a larger excess of the Vilsmeier reagent.[3] | |
| Formation of a Dark, Tarry Residue | Reaction overheating leading to polymerization. | Maintain strict temperature control, especially during reagent preparation and substrate addition, using an ice bath.[3] |
| Impurities in starting materials. | Use purified, high-purity starting materials and anhydrous solvents. | |
| Multiple Formylation Products | Excess of Vilsmeier reagent or prolonged reaction time. | Carefully control the stoichiometry of the Vilsmeier reagent to the substrate (a 1:1 to 1.5:1 ratio is a good starting point). Monitor the reaction by TLC and quench as soon as the starting material is consumed.[1] |
| Chlorinated Byproduct Formation | Excess reactive chlorine species. | Ensure the workup is performed promptly to hydrolyze any remaining reactive intermediates. Consider alternative reagents like oxalyl chloride with DMF.[1] |
| Difficulty in Product Isolation | Product is partially water-soluble. | After initial extraction, saturate the aqueous layer with NaCl (brine) and perform additional extractions with an organic solvent like ethyl acetate. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel. If the emulsion persists, filter the mixture through a pad of Celite. |
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equiv.) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[3]
-
Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate.
-
Workup: Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Workflow for Vilsmeier-Haack Reaction
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as AlCl₃.[4]
FAQs:
-
Q1: Why is my Friedel-Crafts acylation of this compound giving a low yield?
-
A1: Low yields can result from several factors. The most common are catalyst inactivity due to moisture, and using only a catalytic amount of the Lewis acid.[4] The product ketone can form a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric amounts of the catalyst are often required.[4]
-
-
Q2: I'm observing polyacylation. How can I prevent this?
-
A2: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated rings like this compound. To minimize this, use a 1:1 stoichiometry of the acylating agent to the substrate and avoid prolonged reaction times. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[4]
-
-
Q3: My workup is generating an emulsion that is difficult to separate. What should I do?
-
A3: Emulsions are common during the aqueous workup of Friedel-Crafts reactions. Adding a saturated solution of NaCl (brine) can help break the emulsion. Gentle swirling instead of vigorous shaking of the separatory funnel can also prevent their formation.
-
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. | Use anhydrous conditions and freshly opened or purified reagents.[4] |
| Insufficient catalyst. | Use a stoichiometric amount of the Lewis acid, as the product ketone complexes with it.[4] | |
| Product Decomposition during Workup | Use of strong acid for quenching, leading to ether cleavage. | Quench the reaction by pouring it onto ice, followed by a slow, careful addition of dilute, cold HCl. Avoid prolonged exposure to acidic conditions. A basic workup is not feasible as it will precipitate aluminum hydroxides. |
| Poor Regioselectivity (ortho/para mixture) | Steric hindrance and electronic effects. | The para product is generally favored due to less steric hindrance. The ortho/para ratio can sometimes be influenced by the choice of solvent and catalyst.[5] |
Quantitative Data: Effect of Catalyst and Anhydride Amount on Yield
The following data, adapted for a representative electron-rich arene like anisole, illustrates the impact of reaction parameters on product yield in a Friedel-Crafts acylation. Similar trends can be expected for this compound.
| Entry | Acetic Anhydride (equiv.) | Catalyst (FeCl₃·6H₂O, mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | 10 | 60 | 2 | 97 |
| 2 | 2 | 5 | 60 | 2 | 87 |
| 3 | 2 | 2 | 60 | 2 | 65 |
| 4 | 2 | 10 | 40 | 4 | 82 |
| 5 | 1.3 | 10 | 60 | 24 | ~70-80 |
Data adapted from a study on the acylation of anisole, which serves as a model for electron-rich arenes.[6]
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equiv.) and anhydrous dichloromethane (B109758) (DCM).
-
Acylium Ion Formation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (e.g., acetyl chloride, 1.0 equiv.) dropwise to the stirred suspension.
-
Substrate Addition: Dissolve this compound (1.0 equiv.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with water, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Directed ortho-Metalation (DoM)
The ethoxy groups in this compound can direct lithiation to the ortho position (C2) using a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species can then be quenched with various electrophiles.
FAQs:
-
Q1: My ortho-lithiation reaction is not working. I am recovering my starting material after quenching. What could be wrong?
-
A1: This is a common issue and often points to problems with the deprotonation step.[7] Ensure your solvent (typically THF) is freshly distilled and anhydrous. The n-BuLi should be titrated to determine its exact concentration, even if it's from a new bottle.[7] Also, ensure your starting material is completely dissolved, as poor solubility at low temperatures can hinder the reaction.[7]
-
-
Q2: How do I quench the aryllithium intermediate?
-
A2: The aryllithium is a potent nucleophile and can be quenched with a variety of electrophiles (e.g., DMF for formylation, aldehydes/ketones, alkyl halides). The electrophile should be added dropwise at low temperature (-78 °C) to control the exothermic reaction. The final reaction mixture is then quenched with a saturated aqueous solution of NH₄Cl.
-
Troubleshooting Guide: Directed ortho-Metalation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failed Deprotonation (Starting Material Recovered) | Impure or wet solvent/reagents. | Use freshly distilled, anhydrous THF. Titrate the n-BuLi solution before use.[7] |
| Poor solubility of starting material at -78 °C. | If the starting material is not fully dissolved, consider running the reaction at a slightly higher temperature (e.g., -40 °C or -20 °C) after the initial addition of n-BuLi at -78 °C.[7] | |
| Insufficient basicity of n-BuLi. | Consider adding TMEDA (tetramethylethylenediamine) to break up n-BuLi aggregates and increase its reactivity. | |
| Low Yield after Electrophilic Quench | Degradation of the aryllithium intermediate. | Ensure the reaction is kept at a low temperature throughout the process until the final aqueous quench. |
| Inactive electrophile. | Use a fresh, pure electrophile. | |
| Formation of Butylated Starting Material | Reaction of the aryllithium with residual butyl bromide from the n-BuLi solution. | Use a high-quality source of n-BuLi. |
Troubleshooting Logic for a Failed ortho-Metalation Reaction
Caption: Troubleshooting logic for a failed directed ortho-metalation.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 6. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Managing exothermic reactions in the synthesis of 1,3-diethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1,3-diethoxybenzene. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Exothermic reactions during the synthesis of this compound can lead to reduced yield, increased impurity formation, and potential safety hazards. This guide addresses specific issues you may encounter.
| Problem | Potential Cause | Recommended Action |
| Rapid Temperature Increase (Runaway Reaction) | 1. Rate of ethylating agent addition is too fast.2. Inadequate cooling or agitation.3. Concentration of reactants is too high. | 1. Immediately stop the addition of the ethylating agent.2. Increase the efficiency of the cooling bath (e.g., use an ice-salt bath).3. Ensure vigorous stirring to promote heat transfer.4. If the temperature continues to rise, have a quenching agent (e.g., cold solvent) ready to add to the reaction mixture. |
| Low Yield of this compound | 1. Incomplete reaction.2. Formation of mono-ether (3-ethoxyphenol) as the main product.3. Side reactions due to high temperatures. | 1. Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature. Typical Williamson ether synthesis reactions are conducted at 50 to 100 °C for 1 to 8 hours.[1]2. Use a sufficient molar excess of the ethylating agent and base to drive the reaction to completion.3. Maintain strict temperature control to minimize side reactions like elimination. |
| Formation of Tarry Byproducts | 1. Uncontrolled exothermic reaction leading to decomposition.2. Reaction temperature is too high. | 1. Improve temperature monitoring and control. Add the ethylating agent dropwise with efficient cooling.[2]2. Consider using a milder base or a phase-transfer catalyst to allow for lower reaction temperatures. |
| Presence of Unreacted Resorcinol (B1680541) | 1. Insufficient amount of base or ethylating agent.2. Poor quality of reagents. | 1. Ensure the correct stoichiometry is used. A slight excess of the ethylating agent and base is often beneficial.2. Use fresh, high-purity reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound, and what makes it exothermic?
The most common method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the deprotonation of resorcinol (1,3-dihydroxybenzene) with a base to form a phenoxide, which then acts as a nucleophile and attacks an ethylating agent (e.g., diethyl sulfate (B86663) or ethyl bromide). The reaction is exothermic due to the formation of stable ether linkages and a salt byproduct. The initial deprotonation of the acidic phenolic hydroxyl groups is also an acid-base reaction that releases heat.
Q2: What are the recommended safety precautions to manage the exothermic nature of this reaction?
-
Controlled Addition: Add the ethylating agent, particularly reactive ones like diethyl sulfate, dropwise to the reaction mixture.[2]
-
Cooling: Use an efficient cooling bath (e.g., an ice-water or ice-salt bath) to maintain the desired reaction temperature. A protocol for the analogous synthesis of 1,3-dimethoxybenzene (B93181) specifies keeping the temperature below 40°C.[2]
-
Monitoring: Continuously monitor the internal temperature of the reaction using a thermometer.
-
Agitation: Ensure efficient stirring to promote even heat distribution and prevent localized hotspots.
-
Scale-Up Consideration: Be aware that heat dissipation becomes less efficient as the reaction scale increases. A reaction that is manageable on a small scale may become a runaway reaction on a larger scale if the cooling capacity is not appropriately increased.
Q3: What are common side reactions, and how can they be minimized?
The primary side reactions in the synthesis of this compound are:
-
Incomplete reaction: This leads to the formation of the mono-ether, 3-ethoxyphenol. To minimize this, use a sufficient excess of the ethylating agent and base.
-
Elimination: If using an ethyl halide, the basic conditions can promote an E2 elimination reaction to form ethene, especially at higher temperatures. Using a milder base or a phase-transfer catalyst can help to reduce this side reaction.
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can also react through a carbon atom on the aromatic ring. This is generally a minor side reaction but can be influenced by the solvent and counter-ion.
Q4: Which ethylating agent is preferred: diethyl sulfate or an ethyl halide (e.g., ethyl bromide)?
-
Diethyl sulfate is a very effective ethylating agent and is often used in industrial preparations. However, it is highly toxic and corrosive, requiring special handling precautions. Reactions with diethyl sulfate can be highly exothermic.
-
Ethyl bromide or ethyl iodide are also effective and are common laboratory reagents. They are less reactive than diethyl sulfate, which can make the reaction easier to control. However, they have lower boiling points, so reactions may need to be conducted under reflux or in a sealed vessel.
Q5: Can a phase-transfer catalyst be used for this synthesis?
Yes, using a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt can be advantageous. A PTC can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where the ethylating agent is located. This can allow for the use of milder reaction conditions (e.g., lower temperatures and weaker bases like potassium carbonate), which can help to control the exotherm and minimize side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Diethyl Sulfate
This protocol is adapted from a similar procedure for the synthesis of 1,3-dimethoxybenzene and should be performed with extreme caution due to the high toxicity of diethyl sulfate.[2]
Materials:
-
Resorcinol
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl sulfate
-
Diethyl ether
-
Sodium carbonate solution (dilute)
-
Calcium chloride
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirrer
-
Internal thermometer
-
Dropping funnel
-
Heating mantle with a cooling bath (e.g., ice-water bath)
Procedure:
-
In a three-necked flask equipped with a stirrer, internal thermometer, and dropping funnel, dissolve 1 mole of resorcinol in 2.5 moles of 10% aqueous sodium hydroxide solution with stirring.
-
Cool the mixture using an ice-water bath.
-
With vigorous stirring, add 2.2 moles of diethyl sulfate dropwise from the dropping funnel at a rate that maintains the internal temperature below 40°C.[2]
-
After the addition is complete, continue stirring at room temperature for 30 minutes.
-
To ensure the reaction is complete and to destroy any remaining diethyl sulfate, heat the mixture on a boiling water bath for 30 minutes.
-
Cool the mixture to room temperature. The organic layer containing the product will separate.
-
Separate the organic layer. Extract the aqueous layer several times with diethyl ether.
-
Combine the organic layer and the ether extracts. Wash the combined organic phase with dilute sodium carbonate solution and then with water.
-
Dry the organic phase with anhydrous calcium chloride.
-
Remove the solvent by distillation and then fractionally distill the residue under reduced pressure to obtain pure this compound.
Visualizations
References
Removal of unreacted starting materials from 1,3-diethoxybenzene
Technical Support Center: Purification of 1,3-Diethoxybenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
The synthesis of this compound is typically achieved via a Williamson ether synthesis. The common starting materials are resorcinol (B1680541) (1,3-dihydroxybenzene) and an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base. Therefore, the primary unreacted starting materials that may contaminate the final product are excess resorcinol and the ethylating agent.
Q2: How can I remove unreacted resorcinol from my this compound product?
Unreacted resorcinol can be effectively removed by taking advantage of its acidic phenolic hydroxyl groups and its high solubility in water. An aqueous workup involving washing the crude product with a basic solution, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), will deprotonate the resorcinol, forming a water-soluble phenoxide salt that partitions into the aqueous phase. Subsequent water washes will remove any remaining resorcinol.
Q3: How do I remove residual ethylating agents like ethyl iodide or diethyl sulfate?
-
Ethyl Iodide: Due to its relatively low boiling point (71-73 °C), residual ethyl iodide can be removed by distillation.[1][2][3] It is also sparingly soluble in water and can be partially removed during the aqueous workup.[2]
-
Diethyl Sulfate: This compound reacts with water, especially when heated, to form ethanol (B145695) and ethyl sulfate, which can eventually hydrolyze to sulfuric acid.[4][5] Quenching the reaction mixture with water will facilitate its removal during the aqueous workup.
Q4: My final this compound product has a pink or brown discoloration. What is the cause and how can I fix it?
Discoloration, often pink or reddish, is typically due to the presence of trace amounts of unreacted resorcinol, which is known to turn pink or red upon exposure to air and light.[6][7][8] To resolve this, a thorough purification process is necessary. This includes an effective basic wash to remove resorcinol, followed by distillation of the this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Separation During Aqueous Workup | Formation of an emulsion. | Add brine (saturated NaCl solution) to the separatory funnel to break up the emulsion and increase the density of the aqueous layer. |
| Insufficient phase separation. | Allow the mixture to stand for a longer period. If the interface is still unclear, a gentle centrifugation of a small sample can help determine the layers. | |
| Product is Impure After Distillation | Co-distillation with impurities. | Ensure the distillation is performed under appropriate vacuum to lower the boiling point of this compound and increase the boiling point difference with any high-boiling impurities. Use a fractionating column for better separation. |
| Contamination with water. | Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. | |
| Low Yield After Purification | Loss of product during aqueous washes. | Minimize the number of washes while ensuring complete removal of impurities. Back-extract the combined aqueous layers with a small amount of fresh organic solvent to recover any dissolved product. |
| Incomplete reaction. | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants) to drive the reaction to completion. |
Data Presentation
Table 1: Physical Properties of this compound and Related Starting Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | C₁₀H₁₄O₂ | 166.22 | 235[9][10][11] | 12[10] | ~1.01[9][10] | Insoluble[12] |
| Resorcinol | C₆H₆O₂ | 110.11 | 277[8][13][14] | 110[8][13][14] | ~1.28[6][8] | Highly soluble[6][8][15] |
| Ethyl Iodide | C₂H₅I | 155.97 | 71.5 - 73.3[1][2][3] | -111.1[1] | ~1.94[1][2][3] | Sparingly soluble (0.4 g/100 mL)[2] |
| Diethyl Sulfate | C₄H₁₀O₄S | 154.19 | 209 (decomposes)[5][16] | -25[5] | ~1.18[4][16] | Reacts with water[4][5] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Resorcinol and Ethylating Agent
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. If a solvent was used in the reaction, ensure it is immiscible with water (e.g., diethyl ether, ethyl acetate). If no solvent was used, add a suitable organic solvent to dissolve the crude this compound.
-
Basic Wash: Add a 1 M aqueous solution of NaOH to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer. This step removes the acidic resorcinol.
-
Repeat Basic Wash: Repeat the basic wash (Step 3) one to two more times to ensure complete removal of resorcinol.
-
Water Wash: Wash the organic layer with deionized water to remove any residual NaOH.
-
Brine Wash: Wash the organic layer with brine to facilitate the removal of dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Transfer: Transfer the crude this compound from the aqueous workup into the distillation flask.
-
Distillation: Gradually apply vacuum and slowly heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the applied pressure. Discard any initial low-boiling fractions which may contain residual solvent or ethyl iodide.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. Ethyl iodide - Wikipedia [en.wikipedia.org]
- 2. Ethyl iodide - Sciencemadness Wiki [sciencemadness.org]
- 3. Ethyl Iodide [commonorganicchemistry.com]
- 4. DIETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Resorcinol - Sciencemadness Wiki [sciencemadness.org]
- 8. Resorcinol: Structure, Properties, Uses & Synthesis Explained [vedantu.com]
- 9. This compound | 2049-73-2 | FD71133 | Biosynth [biosynth.com]
- 10. m-diethoxybenzene [stenutz.eu]
- 11. This compound [webbook.nist.gov]
- 12. 1,3-DIMETHOXYBENZENE [ventos.com]
- 13. NEET UG : Resorcinol [unacademy.com]
- 14. Resorcinol Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 15. Resorcinol - Wikipedia [en.wikipedia.org]
- 16. Diethyl sulfate | 64-67-5 [chemicalbook.com]
Validation & Comparative
GC-MS for Purity Assessment of 1,3-Diethoxybenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1,3-diethoxybenzene, a key intermediate in various synthetic processes. We present a detailed experimental protocol, comparative data with alternative analytical techniques, and visualizations to assist in selecting the optimal method for your quality control needs.
GC-MS Analysis: A High-Resolution Approach to Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of this compound from its potential impurities, followed by their individual identification and quantification based on their mass-to-charge ratio.
Experimental Protocol for GC-MS Analysis
A robust GC-MS method is crucial for the accurate determination of this compound purity. The following protocol provides a reliable starting point for analysis.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
A standard GC-MS system equipped with a capillary column is suitable for this analysis. The following parameters are recommended and may be optimized for your specific instrument.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan |
3. Data Analysis:
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Data Summary
The following table presents hypothetical data for a GC-MS analysis of a this compound sample, illustrating a typical purity profile.
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| Solvent (Dichloromethane) | 2.5 | - | - |
| Impurity 1 (Phenol) | 8.2 | 0.15 | Library Match |
| Impurity 2 (1-ethoxy-3-hydroxybenzene) | 10.5 | 0.35 | Library Match |
| This compound | 12.1 | 99.4 | Confirmed by Standard |
| Impurity 3 (Unidentified) | 13.5 | 0.1 | m/z fragments suggest an isomer |
Visualizing the GC-MS Workflow
The following diagram illustrates the key steps in the GC-MS analysis workflow for purity assessment.
Caption: Workflow for GC-MS purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is a highly effective method, other techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation or the nature of potential impurities.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity and interaction with stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. |
| Primary Strengths | High sensitivity and selectivity for volatile and semi-volatile compounds. Excellent for separating complex mixtures and identifying unknown impurities through spectral libraries.[1] | Suitable for non-volatile and thermally labile compounds.[2][3] Wide range of detectors available (e.g., UV, DAD). | Provides detailed structural information for both the main component and impurities.[4] Can be used for absolute quantification (qNMR) without a specific standard of the analyte.[4] |
| Primary Weaknesses | Limited to volatile and thermally stable compounds. | Lower resolution for complex mixtures compared to capillary GC. Can be less sensitive than GC-MS for certain compounds. | Lower sensitivity compared to GC-MS for trace impurities. Signal overlap can complicate analysis of complex mixtures. |
| Application to this compound | Ideal for routine purity analysis and identification of volatile organic impurities. | Useful if non-volatile impurities (e.g., salts, polymers) are suspected. | Excellent for confirming the structure of this compound and quantifying it against a certified internal standard. Can help identify isomeric impurities. |
Conclusion
For the routine purity assessment of this compound, GC-MS offers a robust, sensitive, and specific analytical solution. Its ability to separate and identify volatile organic impurities makes it a superior choice for quality control in research and development settings. While HPLC and NMR spectroscopy serve as valuable complementary techniques, particularly for non-volatile impurities and structural confirmation, GC-MS remains the primary method for ensuring the high purity of this critical chemical intermediate. The detailed protocol and comparative data provided in this guide empower researchers to make informed decisions for their analytical needs.
References
- 1. Sciencemadness Discussion Board - GC/MS vs. NMR for unknown sample anaylsis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 1,3-Diethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1,3-diethoxybenzene. The comparison focuses on a conventional approach using a C18 stationary phase and an alternative method employing a Phenyl-Hexyl stationary phase, which offers different selectivity for aromatic compounds. This document is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, providing comprehensive experimental protocols and performance data.
Introduction to Analytical Challenges
This compound is an aromatic ether compound for which accurate and precise quantification is crucial in various research and development settings. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common and reliable technique for this purpose. The choice of the stationary phase is a critical parameter in method development, as it directly influences the retention and selectivity of the separation. This guide compares the performance of a standard C18 column with a Phenyl-Hexyl column, highlighting the differences in their interaction with the aromatic analyte.
Method A: Reversed-Phase HPLC with a C18 Column
This method is based on a well-established approach for the analysis of structurally similar aromatic compounds, such as resorcinol (B1680541), and is adapted for this compound. It represents a robust and widely available technique.
Method B: Reversed-Phase HPLC with a Phenyl-Hexyl Column
This method provides an alternative selectivity for aromatic compounds due to the potential for π-π interactions between the analyte and the phenyl groups of the stationary phase. This can be advantageous for complex sample matrices where co-elution might be an issue with a standard C18 column.
Data Presentation: Comparison of HPLC Method Performance
The following table summarizes the key performance parameters for the two HPLC methods for the quantification of this compound.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Methanol (B129727):Water (60:40, v/v) | Acetonitrile (B52724):Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 274 nm | 274 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 25°C (Ambient) | 30°C |
| Retention Time (RT) | ~ 4.5 min (Estimated) | ~ 3.8 min (Estimated) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL (Estimated) | ~ 0.08 µg/mL (Estimated) |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL (Estimated) | ~ 0.25 µg/mL (Estimated) |
Note: Some performance parameters for this compound are estimated based on typical values for similar analyses as direct experimental data was not available in the cited literature.
Experimental Protocols
Method A: C18 Column Protocol
This protocol is adapted from a validated method for the analysis of resorcinol, a structurally related compound.[1]
-
Instrumentation: An Agilent 1260 HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: Agilent Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mixture of methanol and HPLC-grade water in a 60:40 volume-to-volume ratio. Degas the mobile phase by sonication for 15 minutes before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/minute.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 274 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to achieve an expected this compound concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Method B: Phenyl-Hexyl Column Protocol
This protocol is a representative method for the analysis of aromatic compounds, leveraging the unique selectivity of a Phenyl-Hexyl stationary phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and HPLC-grade water in a 55:45 volume-to-volume ratio. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/minute.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 274 nm.
-
-
Standard and Sample Preparation: Follow the same procedures as described in Method A, using the mobile phase for Method B as the diluent.
-
Analysis and Quantification: Follow the same procedures as described in Method A.
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting an appropriate HPLC method and the general experimental workflow for the quantification of this compound.
Caption: HPLC Method Selection Workflow.
Caption: General Experimental Workflow.
References
A Comparative Spectroscopic Guide to Differentiating 1,2-, 1,3-, and 1,4-Diethoxybenzene Isomers
For researchers, scientists, and professionals in drug development, the accurate identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of the spectroscopic properties of 1,2-, 1,3-, and 1,4-diethoxybenzene (B87031), offering a clear methodology for their differentiation using common analytical techniques.
The three isomers of diethoxybenzene, while sharing the same molecular formula (C₁₀H₁₄O₂) and molecular weight (166.22 g/mol ), exhibit distinct spectroscopic signatures due to the different substitution patterns of the ethoxy groups on the benzene (B151609) ring.[1][2][3] This guide outlines the key differences observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the three diethoxybenzene isomers.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Aromatic Protons (δ, ppm) | Methylene Protons (-OCH₂-) (δ, ppm) | Methyl Protons (-CH₃) (δ, ppm) |
| 1,2-Diethoxybenzene | ~6.8 - 7.5 (multiplet) | ~3.8 - 4.5 (quartet) | ~1.0 - 1.5 (triplet) |
| 1,3-Diethoxybenzene | ~6.4 - 7.2 (multiplet) | ~3.9 - 4.1 (quartet) | ~1.3 - 1.4 (triplet) |
| 1,4-Diethoxybenzene | ~6.8 (singlet) | ~3.9 - 4.0 (quartet) | ~1.3 - 1.4 (triplet) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration used.
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Aromatic C-O (δ, ppm) | Aromatic C-H (δ, ppm) | Methylene Carbon (-OCH₂-) (δ, ppm) | Methyl Carbon (-CH₃) (δ, ppm) |
| 1,2-Diethoxybenzene | ~145 - 155 | ~110 - 130 | ~60 - 70 | ~10 - 20 |
| This compound | ~159 | ~99 - 130 | ~63 | ~15 |
| 1,4-Diethoxybenzene | ~153 | ~115 - 116 | ~64 | ~15 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration used.
Table 3: Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺•) (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| 1,2-Diethoxybenzene | 166 | 110 (base peak), 137, 109, 81[1][4] |
| This compound | 166 | 110, 138, 137, 109[2] |
| 1,4-Diethoxybenzene | 166 | 110 (base peak), 109, 138, 81[5] |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the diethoxybenzene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard 300 or 400 MHz spectrometer.[6] Key parameters to observe are the chemical shifts (δ), splitting patterns (multiplicity), and integration values of the aromatic and aliphatic protons.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The number of unique signals in the aromatic region will be a key differentiator. For instance, due to symmetry, 1,4-diethoxybenzene will show fewer aromatic carbon signals than the 1,2- and 1,3-isomers.
2. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.[7]
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[4]
-
Analysis: Observe the molecular ion peak to confirm the molecular weight. The primary differentiation will come from the fragmentation pattern, specifically the relative intensities of the fragment ions. Although the isomers may produce similar fragments, their relative abundances can be a distinguishing feature.[8]
3. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. The key absorptions to note are the C-O stretching frequencies for the ether linkage and the C-H bending patterns in the fingerprint region, which are indicative of the benzene ring substitution pattern.
Spectroscopic Differentiation Workflow
The following diagram illustrates a logical workflow for differentiating the three diethoxybenzene isomers based on their spectroscopic data.
Caption: Workflow for differentiating diethoxybenzene isomers.
Analysis of Spectroscopic Differences:
-
¹H NMR: The most straightforward differentiation comes from the ¹H NMR spectrum. The high symmetry of 1,4-diethoxybenzene results in a singlet for the four equivalent aromatic protons. In contrast, 1,2- and this compound will both show more complex multiplet patterns in the aromatic region due to their lower symmetry.
-
¹³C NMR: To distinguish between the 1,2- and 1,3-isomers, ¹³C NMR is particularly useful. Due to symmetry, 1,2-diethoxybenzene will exhibit four signals in the aromatic region, while the less symmetrical This compound will show six. 1,4-diethoxybenzene , being the most symmetrical, will only show two aromatic carbon signals.
-
Mass Spectrometry: All three isomers will show a molecular ion peak at m/z 166.[1][2][5] The primary fragmentation involves the loss of an ethyl radical (C₂H₅) to give a fragment at m/z 137, or the loss of ethene (C₂H₄) from the ethoxy group. While the major fragment ions may be similar, the relative intensities of these fragments can provide corroborating evidence for the isomeric structure. For instance, the base peak for both 1,2- and 1,4-diethoxybenzene is often observed at m/z 110.[1][5]
-
Infrared Spectroscopy: The C-O stretching vibrations (typically in the 1250-1000 cm⁻¹ region) and the out-of-plane C-H bending vibrations (in the 900-675 cm⁻¹ region) can provide further evidence for the substitution pattern on the benzene ring. For example, 1,4-disubstitution typically shows a strong band in the 840-810 cm⁻¹ range, while 1,2-disubstitution shows a band around 770-735 cm⁻¹, and 1,3-disubstitution shows bands in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions.
By employing a combination of these spectroscopic techniques, particularly ¹H and ¹³C NMR, researchers can confidently and accurately differentiate between the 1,2-, 1,3-, and 1,4-diethoxybenzene isomers.
References
- 1. 1,2-Diethoxybenzene|High-Purity Research Chemical [benchchem.com]
- 2. This compound | C10H14O2 | CID 74899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. o-Diethoxybenzene | C10H14O2 | CID 74904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Diethoxybenzene | C10H14O2 | CID 67150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Reactivity of 1,3-Diethoxybenzene and 1,3-Dimethoxybenzene in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,3-diethoxybenzene and 1,3-dimethoxybenzene (B93181), with a focus on electrophilic aromatic substitution (EAS) reactions. The analysis is supported by theoretical principles and established experimental observations to assist researchers in selecting the appropriate substrate for their synthetic needs.
Introduction and Theoretical Framework
This compound and 1,3-dimethoxybenzene are highly activated aromatic compounds widely used as intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals. Their high reactivity stems from the presence of two alkoxy groups (-OR) in a meta-arrangement on the benzene (B151609) ring. These groups strongly activate the ring towards electrophilic attack, directing incoming electrophiles primarily to the ortho and para positions.
The reactivity of these compounds is governed by a balance of two key factors:
-
Electronic Effects : Alkoxy groups exert a dual electronic influence. They are electron-withdrawing inductively (-I effect) due to the high electronegativity of the oxygen atom. However, they are potent electron-donating groups through resonance (+R or +M effect), where the oxygen's lone pairs delocalize into the aromatic π-system.[1][2] The resonance effect is significantly stronger and dominates, leading to a net activation of the ring.[2] The ethyl group in this compound is slightly more electron-donating than the methyl group in 1,3-dimethoxybenzene, which would suggest a marginally higher reactivity for the ethoxy-substituted compound.
-
Steric Effects : The ethoxy group is sterically bulkier than the methoxy (B1213986) group. This steric hindrance can impede the approach of an electrophile, particularly at the C2 position (ortho to both alkoxy groups).[3] This effect can influence both the rate of reaction and the regioselectivity of the substitution.
Comparative Reactivity Data
The overall reactivity in an electrophilic aromatic substitution is a result of the interplay between the activating electronic effects and potential steric hindrance. The following table summarizes the expected comparative performance in common EAS reactions.
| Reaction Type | Substrate | Expected Relative Rate | Primary Substitution Position(s) | Key Influencing Factor(s) |
| Nitration | 1,3-Dimethoxybenzene | High | 4 > 2 | Strong electronic activation. Steric hindrance at C2 makes C4 the major product.[3] |
| This compound | Very High | 4 > 2 | Slightly stronger electronic activation from ethoxy groups may increase the rate over the methoxy analogue. Steric hindrance at C2 is more pronounced. | |
| Halogenation | 1,3-Dimethoxybenzene | Very High | 4 | Similar to nitration, the reaction is fast due to high activation. |
| This compound | Very High | 4 | Reactivity is expected to be comparable or slightly higher than the methoxy analogue. | |
| Friedel-Crafts Acylation | 1,3-Dimethoxybenzene | High | 4 | The reaction is feasible under standard conditions, often using Lewis acids like AlCl₃ or polyphosphoric acid.[4] |
| This compound | Moderate to High | 4 | Increased steric bulk of the ethoxy groups and the acylating agent may slightly decrease the reaction rate compared to 1,3-dimethoxybenzene. | |
| Friedel-Crafts Alkylation | 1,3-Dimethoxybenzene | Very High | 4 | Highly susceptible to alkylation; polyalkylation is a common side reaction as the product is more activated than the starting material.[5] |
| This compound | Very High | 4 | Increased steric hindrance may help to mitigate polyalkylation to some extent compared to the methoxy version, but reactivity remains high. |
Experimental Protocols
The following are representative protocols for key electrophilic aromatic substitution reactions. These should be adapted based on specific laboratory conditions and safety protocols.
Protocol 1: Nitration of 1,3-Dimethoxybenzene
This protocol describes the mononitration at the C4 position.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethoxybenzene (1 eq.) in glacial acetic acid at 0-5°C in an ice bath.
-
Reagent Addition : Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Carefully pour the reaction mixture over crushed ice. The solid product, 1,3-dimethoxy-4-nitrobenzene, will precipitate.
-
Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.
Protocol 2: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
This protocol is adapted from procedures using polyphosphoric acid (PPA) as both a catalyst and solvent.[4]
-
Reaction Setup : In a three-necked flask fitted with a mechanical stirrer and a thermometer, place polyphosphoric acid. Heat the PPA to approximately 40°C.
-
Reagent Addition : Add 1,3-dimethoxybenzene (1 eq.) and the acylating agent (e.g., a carboxylic acid or anhydride, 1 eq.) to the warm PPA with vigorous stirring.
-
Reaction Monitoring : Maintain the temperature at 40-50°C for the duration of the reaction (typically 30 minutes to a few hours), monitoring by TLC.
-
Workup : Cool the reaction mixture and pour it onto a mixture of ice and water. The product will often precipitate as a solid or an oil.
-
Purification : If the product is solid, it can be collected by filtration. If it is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key chemical and logical processes discussed in this guide.
References
- 1. organic chemistry - Why is methoxy group an electron donating group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solved The nitration of 1,3-dimethoxybenzene (1) can result | Chegg.com [chegg.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. theochem.mercer.edu [theochem.mercer.edu]
Validating the Structure of Synthesized 1,3-Diethoxybenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for synthesized 1,3-diethoxybenzene against its precursors and potential byproducts, enabling robust structural validation. Detailed experimental protocols for both the synthesis and the analytical techniques are included to ensure reproducibility and accuracy in your research.
Synthesis of this compound via Williamson Ether Synthesis
The synthesis of this compound is readily achieved through the Williamson ether synthesis, a reliable and well-established method in organic chemistry. This reaction involves the deprotonation of a phenol, in this case, resorcinol (B1680541), to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as ethyl iodide.
Reaction Scheme:
A successful synthesis requires careful control of reaction conditions to favor the desired disubstituted product and minimize the formation of the monosubstituted byproduct, 3-ethoxyphenol.
Comparative Analysis of Spectroscopic Data
Structural elucidation of the synthesized this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables present a comparison of the expected spectral data for the target compound, the starting material (resorcinol), and the potential mono-alkylated side-product (3-ethoxyphenol).
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | -OCH₂- Protons (quartet) | -CH₃ Protons (triplet) | -OH Protons (singlet) |
| This compound (Product) | 6.4-7.2 | ~4.0 | ~1.4 | - |
| Resorcinol (Starting Material) | 6.2-7.0 | - | - | ~9.2 (broad) |
| 3-Ethoxyphenol (Side-Product) | 6.3-7.1 | ~4.0 | ~1.4 | ~5.0-6.0 (broad) |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic C-O | Aromatic C-H | Aromatic C (quaternary) | -OCH₂- | -CH₃ |
| This compound (Product) | ~160 | ~101, ~106, ~130 | - | ~63 | ~15 |
| Resorcinol (Starting Material) | ~158 | ~103, ~108, ~131 | - | - | - |
| 3-Ethoxyphenol (Side-Product) | ~159, ~157 | ~102, ~107, ~108, ~130 | - | ~63 | ~15 |
Table 3: IR Spectroscopy Data (Wavenumber, cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) | C-O Stretch |
| This compound (Product) | - | ~3050 | 2850-3000 | 1580-1600 | 1050-1250 (strong) |
| Resorcinol (Starting Material) | 3200-3500 (broad, strong) | ~3050 | - | 1590-1610 | 1150-1250 (strong) |
| 3-Ethoxyphenol (Side-Product) | 3200-3500 (broad, strong) | ~3050 | 2850-3000 | 1580-1600 | 1050-1250 (strong) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Product) | 166 | 138, 110, 81, 53 |
| Resorcinol (Starting Material) | 110 | 82, 81, 53 |
| 3-Ethoxyphenol (Side-Product) | 138 | 110, 81, 53 |
Experimental Protocols
Synthesis of this compound
Materials:
-
Resorcinol
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add resorcinol (1.0 eq).
-
Add anhydrous DMF to dissolve the resorcinol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
Analytical Methods
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The molecular ion peak and major fragmentation patterns are analyzed.
Workflow Visualization
The following diagram illustrates the key stages in the synthesis and structural validation of this compound.
A Comparative Guide to Analytical Standards for 1,3-Diethoxybenzene
For researchers, scientists, and professionals in drug development, the selection of a high-quality analytical standard is a critical first step in ensuring the accuracy and reliability of experimental results. This guide provides a comparative overview of commercially available analytical standards for 1,3-diethoxybenzene (CAS No. 2049-73-2), detailing their specifications from various suppliers. Furthermore, it outlines standardized experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), complete with a visual representation of a typical analytical workflow.
Comparison of this compound Analytical Standards
The following table summarizes the specifications of this compound standards offered by prominent chemical suppliers. This allows for a direct comparison of purity and other reported characteristics.
| Supplier | Product Number | Purity | Appearance | Notes |
| Biosynth | FD71133 | Not specified | Not specified | Analysis technique mentioned as GC-MS.[1] |
| Fisher Scientific | AC311310050 | 95% | Not specified | - |
| Thermo Scientific | A11338 | ≥94.0% (GC) | Clear colorless to pale yellow liquid | Refractive Index: 1.5065-1.5125 @ 20°C.[2] |
| Tokyo Chemical Industry (TCI) | D0453 | >97.0% (GC) | Colorless to light yellow to light orange clear liquid | - |
| Key Organics | Not specified | >97% | Not specified | - |
Note: Purity is a critical parameter for an analytical standard. While some suppliers provide a specific percentage, others may offer a range or a minimum purity level determined by a specific analytical technique (e.g., GC). For applications requiring high accuracy, a standard with a certified purity and a detailed Certificate of Analysis (CoA) is recommended.
Experimental Protocols
The following are generalized yet detailed protocols for the quantitative analysis of this compound using GC-MS and HPLC. These methods are based on established analytical principles for similar aromatic compounds and can be adapted and validated for specific laboratory instrumentation and matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound.
1. Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Autosampler: Agilent 7693A or equivalent.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
2. Reagents and Standards:
-
This compound analytical standard
-
Internal Standard (IS): A suitable non-interfering volatile compound (e.g., 1,3-dimethoxybenzene).
-
Solvent: GC-grade hexane (B92381) or dichloromethane.
3. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard Spiking: Spike all working standards and samples with the internal standard at a constant concentration.
-
Sample Preparation: Dilute the sample matrix with hexane to a concentration within the calibration range.
4. GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 166, 137, 109).
5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.
-
Quantify the concentration of this compound in the samples using the linear regression equation from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for the analysis of a wide range of organic molecules, including this compound.[3]
1. Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or UV-Vis detector.
-
HPLC Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
This compound analytical standard
-
Mobile Phase: Acetonitrile (B52724) (HPLC grade) and water (HPLC grade). A potential mobile phase could be a mixture of acetonitrile and water.[3] For MS compatibility, formic acid can be used instead of phosphoric acid.[3]
-
Solvent: Acetonitrile or methanol (B129727) (HPLC grade).
3. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample matrix with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed to determine the absorption maximum).
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the working standards.
-
Quantify the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using an analytical standard.
Caption: Workflow for the analysis of this compound.
References
A Comparative Guide to the Reactivity of 1,3-Diethoxybenzene in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1,3-diethoxybenzene in Friedel-Crafts reactions, juxtaposed with other common activated aromatic compounds such as 1,3-dimethoxybenzene (B93181), anisole, and phenol. This document is intended to serve as a practical resource for professionals in organic synthesis and drug development, offering insights into substrate selection and reaction optimization.
Introduction to Friedel-Crafts Reactivity of Activated Aromatic Compounds
Friedel-Crafts reactions, encompassing both acylation and alkylation, are cornerstone methodologies in organic synthesis for the formation of carbon-carbon bonds with aromatic rings. The facility of these electrophilic aromatic substitution (EAS) reactions is profoundly influenced by the nature of the substituents on the aromatic nucleus. Electron-donating groups (EDGs), such as alkoxy and hydroxyl moieties, enhance the nucleophilicity of the aromatic ring, thereby accelerating the rate of electrophilic attack.
This compound, the subject of this guide, is a highly activated aromatic compound due to the presence of two electron-donating ethoxy groups in a meta-arrangement. These groups synergistically activate the positions ortho and para to themselves (primarily the 2, 4, and 6 positions), making the molecule a potent substrate for Friedel-Crafts reactions.
Comparative Reactivity Analysis
The reactivity of an aromatic substrate in Friedel-Crafts reactions is a function of both electronic and steric factors. Alkoxy groups (-OR) are potent activators due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic pi-system. This effect generally outweighs the electron-withdrawing inductive effect of the electronegative oxygen atom.
While direct kinetic data for the Friedel-Crafts reaction of this compound is not extensively reported in comparative studies, its reactivity can be reliably inferred from established principles of physical organic chemistry and available data for analogous compounds. The ethoxy group is a slightly stronger electron-donating group than the methoxy (B1213986) group due to the greater inductive effect of the ethyl group. However, it also imparts greater steric hindrance.
Below is a qualitative and quantitative comparison of this compound with other common activated aromatic substrates.
Quantitative Data Summary
| Substrate | Relative Reactivity (Qualitative) | Typical Friedel-Crafts Acylation Yield (Acetyl Chloride, AlCl₃) | Key Considerations |
| This compound | Very High | Expected to be high, comparable to or slightly higher than 1,3-dimethoxybenzene. | Increased steric hindrance compared to methoxy analog may influence regioselectivity and require slightly more forcing conditions. |
| 1,3-Dimethoxybenzene | Very High | High (e.g., ~89% with acetic anhydride/Sc(OTf)₃)[1] | Highly reactive, can undergo di-acylation. Milder catalysts can be employed.[1] |
| Anisole (Methoxybenzene) | High | Good (Product distribution depends on conditions)[2] | Less activated than dialkoxybenzenes. Gives a mixture of ortho and para products.[2] |
| Phenol | Very High | Complicated by O-acylation and complexation with Lewis acids. Generally, Friedel-Crafts is not the preferred method for direct acylation.[3] | The hydroxyl group coordinates strongly with Lewis acids, deactivating the ring and consuming the catalyst.[3] |
| Benzene | Low (Reference) | Moderate (Requires forcing conditions) | Serves as a baseline for comparing the activating effects of substituents. |
Experimental Protocols
Detailed methodologies for Friedel-Crafts reactions are crucial for reproducibility and optimization. Below are representative protocols for the acylation and alkylation of activated alkoxybenzenes.
Friedel-Crafts Acylation of 1,3-Dimethoxybenzene (A model for this compound)
This protocol is adapted from procedures for the acylation of highly activated aromatic rings.[2][4]
Materials:
-
1,3-Dimethoxybenzene (1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of acetyl chloride (1.05 eq) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature below 5 °C.
-
A solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM is then added dropwise to the reaction mixture over 30 minutes at 0 °C.
-
The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is slowly poured into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene (B90301) (A model for dialkoxybenzenes)
This protocol describes the tert-butylation of a dimethoxybenzene, a reaction that proceeds readily due to the high activation of the ring and the stability of the tert-butyl carbocation.[5][6][7]
Materials:
-
1,4-Dimethoxybenzene (1.0 eq)
-
tert-Butyl alcohol (2.5 eq)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
Procedure:
-
In a 100 mL Erlenmeyer flask, 1,4-dimethoxybenzene (1.0 eq) is dissolved in glacial acetic acid.
-
tert-Butyl alcohol (2.5 eq) is added to the solution.
-
The flask is placed in an ice-water bath to cool.
-
Concentrated sulfuric acid is added dropwise with constant swirling while maintaining the temperature below 20 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 15-20 minutes.
-
The reaction is quenched by slowly adding the mixture to a beaker containing ice-cold water, which results in the precipitation of the crude product.
-
The solid product is collected by vacuum filtration and washed with cold water, followed by a small amount of cold methanol to remove impurities.
-
The crude product can be purified by recrystallization from methanol.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow for Friedel-Crafts Alkylation
Caption: Experimental workflow for Friedel-Crafts Alkylation.
Conclusion
This compound is a highly reactive substrate for Friedel-Crafts reactions, with its reactivity profile being broadly comparable to that of 1,3-dimethoxybenzene. The choice between these two substrates may be guided by factors such as physical properties, cost, and subtle differences in steric hindrance that could influence regioselectivity in complex syntheses. The provided protocols offer a solid foundation for developing specific reaction conditions for this compound, with the expectation of high yields under appropriate optimization. For substrates as activated as dialkoxybenzenes, the use of milder Lewis acids and careful control of reaction temperature are often necessary to prevent side reactions such as polyalkylation or dealkylation.
References
The Performance of 1,3-Diethoxybenzene and Its Analogs as Scavengers in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of scavenger is critical to minimizing side reactions and ensuring the purity of the final peptide product. This guide provides a comparative analysis of 1,3-diethoxybenzene and its closely related anisole (B1667542) derivative, 1,3-dimethoxybenzene (B93181), against the commonly used scavenger, anisole. The comparison focuses on their effectiveness in preventing specific side reactions during the acidic cleavage step of SPPS.
Introduction to Scavengers in Peptide Synthesis
During the final cleavage of a peptide from the solid support and the simultaneous removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA), highly reactive carbocations are generated. These electrophilic species can lead to unwanted modifications of sensitive amino acid residues such as tryptophan, methionine, and tyrosine, resulting in difficult-to-remove impurities. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these carbocations before they can react with the peptide.
Anisole and its derivatives are common scavengers due to their electron-rich aromatic rings, which are readily susceptible to electrophilic attack by carbocations. The presence of alkoxy groups enhances the nucleophilicity of the benzene (B151609) ring, making them effective carbocation traps.
Comparative Performance Data
The following table summarizes the performance of different cleavage cocktails in suppressing the formation of a C-terminal N-alkylated by-product of a model peptide amide.
| Cleavage Cocktail Composition (v/v) | Scavenger(s) | Percentage of C-terminal N-alkylated By-product (%)[1] |
| 95% TFA / 5% H₂O | None | 25.3 |
| 94% TFA / 5% H₂O / 1% TIS | Triisopropylsilane (B1312306) (TIS) | 22.1 |
| 90% TFA / 5% H₂O / 5% Anisole | Anisole | 11.5 |
| 92.5% TFA / 5% H₂O / 2.5% DMB | 1,3-Dimethoxybenzene (DMB) | 4.8 |
| 92.5% TFA / 2.5% TIS / 5% DMB | TIS, DMB | 0.8 |
| 92.5% TFA / 7.5% DMB | DMB | 1.2 |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; DMB: 1,3-Dimethoxybenzene
Analysis of Performance
The data clearly indicates that while anisole provides a significant reduction in the C-terminal N-alkylation by-product compared to having no scavenger or only TIS, 1,3-dimethoxybenzene is substantially more effective .[1] The inclusion of just 2.5% DMB reduces the side product to 4.8%, and a combination of 5% DMB with 2.5% TIS almost completely suppresses this side reaction, bringing it down to a mere 0.8%.[1] Increasing the concentration of DMB to 7.5% also demonstrates strong scavenging activity.[1]
The superior performance of 1,3-dimethoxybenzene in this context can be attributed to the increased activation of the aromatic ring by two electron-donating methoxy (B1213986) groups, making it a more potent nucleophile than anisole, which has only one. It is reasonable to extrapolate that this compound would exhibit a similar, if not slightly enhanced, scavenging capability due to the inductive effect of the ethyl groups.
Experimental Protocols
A detailed methodology is crucial for reproducing and validating these findings. Below is the experimental protocol for evaluating scavenger performance in the context of preventing C-terminal N-alkylation.
Synthesis of Model Peptide: A model peptide amide is synthesized on a Rink amide resin using a standard Fmoc/tBu solid-phase peptide synthesis protocol.
Peptide Cleavage and Deprotection:
-
The peptidyl-resin is divided into equal portions.
-
Each portion is treated with a different cleavage cocktail as detailed in the table above. For example, for the most effective cocktail: 92.5% TFA, 2.5% TIS, and 5% 1,3-dimethoxybenzene.
-
The cleavage reaction is allowed to proceed for a standard duration (e.g., 2 hours) at room temperature.
-
Following cleavage, the peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether.
-
The crude peptide is then dried under vacuum.
Analysis:
-
The crude peptide is dissolved in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
The sample is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the desired peptide from by-products.
-
The identity of the peaks is confirmed by mass spectrometry (MS).
-
The percentage of the C-terminal N-alkylated by-product is calculated based on the area of the corresponding peak in the HPLC chromatogram relative to the total area of all peptide-related peaks.
Visualizing the Scavenging Mechanism and Workflow
To better illustrate the processes involved, the following diagrams depict the carbocation scavenging mechanism and the experimental workflow.
Caption: Carbocation scavenging mechanism during peptide cleavage.
Caption: Experimental workflow for comparing scavenger efficiency.
Conclusion
For drug development professionals and researchers in peptide science, the selection of an appropriate scavenger is paramount for achieving high purity and yield. The available data strongly suggests that di-alkoxybenzenes, such as 1,3-dimethoxybenzene, are superior scavengers to anisole for preventing specific carbocation-mediated side reactions like C-terminal N-alkylation.[1] Based on its chemical structure, this compound is expected to perform similarly or even better. The use of a cocktail containing 1,3-dimethoxybenzene and triisopropylsilane has been shown to be exceptionally effective.[1] Researchers are encouraged to consider these more potent scavengers, particularly when synthesizing complex peptides or those prone to specific alkylation side reactions. The experimental protocol provided herein offers a robust framework for the in-house evaluation of different scavenger cocktails to optimize specific peptide synthesis protocols.
References
A Comparative Guide to the Electronic Properties of Diethoxybenzene Isomers: A Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of the ortho-, meta-, and para-isomers of diethoxybenzene, crucial molecules in various research and development sectors, including pharmaceuticals and materials science. Understanding the electronic characteristics of these isomers is paramount for predicting their reactivity, stability, and potential applications. This document summarizes key electronic properties derived from computational studies and outlines the methodologies to perform such analyses.
Comparative Analysis of Electronic Properties
The electronic properties of the diethoxybenzene isomers are influenced by the relative positions of the two ethoxy groups on the benzene (B151609) ring. These properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, electron affinity, and dipole moment, dictate the molecule's behavior in chemical reactions and its interaction with biological systems.
Table 1: Calculated Electronic Properties of Diethoxybenzene Isomers
| Property | Ortho-diethoxybenzene | Meta-diethoxybenzene | Para-diethoxybenzene |
| HOMO Energy (eV) | Data not available | Data not available | Data not available |
| LUMO Energy (eV) | Data not available | Data not available | Data not available |
| HOMO-LUMO Gap (eV) | Data not available | Data not available | Data not available |
| Ionization Potential (eV) | Data not available | 7.738 (down-up conformer)[1], 7.859 (down-down conformer)[1] | Data not available |
| Electron Affinity (eV) | Data not available | Data not available | Data not available |
| Dipole Moment (Debye) | Data not available | Data not available | Data not available |
Note: The presented data for meta-diethoxybenzene corresponds to the adiabatic ionization energies determined from mass-analyzed threshold ionization (MATI) spectroscopy, which are compared with DFT calculations.[1] To ensure a valid comparison, all properties for the three isomers should be calculated using the same theoretical level.
Experimental and Computational Protocols
To obtain a consistent and comparable dataset for the electronic properties of diethoxybenzene isomers, the following computational protocol, based on methods commonly employed for similar aromatic compounds, is recommended.[2]
Computational Methodology: Density Functional Theory (DFT)
-
Geometry Optimization: The molecular geometry of each diethoxybenzene isomer (ortho, meta, and para) and their possible conformers should be optimized.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[2]
-
Basis Set: 6-311G(d,p) or a larger basis set is recommended to provide a good balance between accuracy and computational cost.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.
-
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations should be performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Electronic Properties:
-
HOMO and LUMO Energies: These are obtained directly from the output of the DFT calculation. The HOMO-LUMO gap is the difference between these two energies and is a key indicator of chemical reactivity and stability.
-
Ionization Potential (IP) and Electron Affinity (EA): These can be estimated using Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO) as a first approximation. More accurate values can be obtained by performing separate calculations for the neutral, cationic (for IP), and anionic (for EA) species and taking the energy difference (ΔSCF method).
-
Dipole Moment: The dipole moment is also a standard output of the DFT calculation and provides insight into the molecule's polarity.
-
Visualization of Computational Workflow
The following diagrams illustrate the logical workflow for the computational analysis of the electronic properties of diethoxybenzene isomers.
Caption: A flowchart outlining the key steps in the DFT-based computational analysis of diethoxybenzene isomers.
Caption: A diagram illustrating the process of data analysis and interpretation following the computational calculations.
References
Benchmarking the Stability of 1,3-Diethoxybenzene Against Other Ethers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of chemical compounds is a critical parameter in the fields of organic synthesis, materials science, and particularly in drug development, where it can influence efficacy, safety, and shelf-life. Ethers, a common functional group in many organic molecules, are generally considered stable. However, their stability can vary significantly depending on their structure and the conditions to which they are exposed. This guide provides a framework for benchmarking the stability of 1,3-diethoxybenzene against other commonly used ethers such as diethyl ether, anisole, and its isomer 1,2-diethoxybenzene (B166437).
Comparative Stability Overview
Ethers are susceptible to degradation through several pathways, most notably peroxide formation, thermal decomposition, and acid-catalyzed cleavage. The structural differences between this compound, diethyl ether, anisole, and 1,2-diethoxybenzene are expected to influence their stability profiles.
-
This compound and 1,2-Diethoxybenzene: As aromatic ethers, the ether linkages are stabilized by the resonance of the benzene (B151609) ring. However, they are still classified as compounds that may form peroxides.[1] The position of the ethoxy groups could influence their susceptibility to oxidation and cleavage.
-
Anisole (Methoxybenzene): Similar to diethoxybenzenes, the ether linkage is stabilized by the aromatic ring. Its stability is well-documented, and it serves as a good benchmark for aromatic ethers.[2][3]
-
Diethyl Ether: This aliphatic ether is well-known for its propensity to form explosive peroxides upon exposure to air and light.[4] Its lack of aromatic stabilization makes it a useful baseline for highlighting the stabilizing effects of the phenyl group.
Data Presentation: A Framework for Comparison
The following tables provide a structured format for summarizing quantitative stability data. Researchers should populate these tables with their own experimental results obtained by following the protocols detailed in the subsequent sections.
Table 1: Oxidative Stability - Peroxide Value (meq/kg) After Accelerated Oxidation
| Ether | Initial Peroxide Value | Peroxide Value after 24h | Peroxide Value after 48h | Peroxide Value after 72h |
| This compound | ||||
| 1,2-Diethoxybenzene | ||||
| Anisole | ||||
| Diethyl Ether |
Table 2: Thermal Stability - Decomposition Temperatures (°C) via TGA
| Ether | Onset of Decomposition (Tonset) | Temperature at 5% Mass Loss (T5%) | Temperature at 50% Mass Loss (T50%) |
| This compound | |||
| 1,2-Diethoxybenzene | |||
| Anisole | |||
| Diethyl Ether |
Table 3: Chemical Stability - Rate of Acid-Catalyzed Cleavage (% Degradation)
| Ether | % Degradation after 1h | % Degradation after 3h | % Degradation after 6h |
| This compound | |||
| 1,2-Diethoxybenzene | |||
| Anisole | |||
| Diethyl Ether |
Experimental Protocols
The following are detailed methodologies for the key experiments to generate the comparative stability data.
Oxidative Stability: Accelerated Peroxide Formation
This protocol is designed to assess the propensity of ethers to form peroxides under accelerated conditions.
Materials:
-
This compound, 1,2-Diethoxybenzene, Anisole, Diethyl Ether (high purity)
-
Amber glass vials with airtight septa
-
UV lamp (365 nm)
-
Oven maintained at 40°C
-
Peroxide value test kit or reagents for iodometric titration (see below)
Procedure:
-
Place 10 mL of each ether into separate, labeled amber glass vials.
-
Leave a headspace of air in each vial and seal tightly with an airtight septum.
-
Expose the vials to UV light at 365 nm and maintain the temperature at 40°C in an oven.
-
At time points of 0, 24, 48, and 72 hours, withdraw a 1 mL aliquot from each vial for peroxide value determination.
-
Determine the peroxide value for each sample using either a commercial test kit or the iodometric titration method outlined below.
Peroxide Value Determination (Iodometric Titration): [5][6][7][8]
-
Accurately weigh approximately 5 g of the ether sample into a 250 mL Erlenmeyer flask with a ground-glass stopper.
-
Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform. Swirl to dissolve the sample.
-
Add 0.5 mL of a saturated potassium iodide solution.
-
Allow the solution to stand with occasional shaking for exactly 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (B1220275) solution, adding a 1% starch solution as an indicator near the endpoint. The endpoint is reached when the blue-black color disappears.
-
A blank determination should be performed under the same conditions.
-
Calculate the peroxide value (in meq/kg) using the following formula: Peroxide Value = ((S - B) * N * 1000) / W where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[9][10][11]
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place 5-10 mg of the ether sample into a tared TGA pan.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the mass loss as a function of temperature.
-
From the resulting TGA curve, determine the onset temperature of decomposition (Tonset), the temperature at which 5% mass loss occurs (T5%), and the temperature at which 50% mass loss occurs (T50%).
Chemical Stability: Acid-Catalyzed Cleavage
This protocol assesses the stability of ethers in the presence of a strong acid. Ethers can be cleaved by strong acids, and the rate of cleavage is indicative of their chemical stability under acidic conditions.[12][13][14][15][16]
Materials:
-
This compound, 1,2-Diethoxybenzene, Anisole, Diethyl Ether
-
Hydrobromic acid (48% aqueous solution)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials with screw caps
-
Heating block or water bath at 50°C
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a 1 mg/mL solution of each ether in a suitable solvent (e.g., methanol).
-
In separate reaction vials, mix 1 mL of each ether solution with 1 mL of 48% hydrobromic acid.
-
Seal the vials and place them in a heating block or water bath maintained at 50°C.
-
At time points of 1, 3, and 6 hours, withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with 900 µL of a 1:1 mixture of methanol and water.
-
Analyze the samples by HPLC to determine the percentage of the remaining parent ether.
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A suitable gradient of methanol and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength for the aromatic ethers (e.g., 270 nm).
-
Injection Volume: 10 µL
-
Quantify the peak area of the parent ether at each time point and calculate the percentage degradation relative to the initial concentration.
Visualization of Experimental Workflow and Stability Concepts
To further clarify the experimental design and the underlying principles of ether stability, the following diagrams are provided.
References
- 1. This compound | C10H14O2 | CID 74899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ether cleavage - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Characterization of Byproducts in 1,3-Diethoxybenzene Synthesis: A GC-MS-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of byproducts generated during the synthesis of 1,3-diethoxybenzene. The primary focus is on the application of Gas Chromatography-Mass Spectrometry (GC-MS) as a robust analytical tool for separation, identification, and quantification of reaction species. Experimental data and detailed protocols are provided to support the objective comparison with alternative techniques.
Introduction to this compound Synthesis and Byproduct Formation
This compound, a valuable intermediate in the synthesis of various organic compounds, is commonly prepared via the Williamson ether synthesis. This reaction involves the dialkylation of resorcinol (B1680541) (1,3-dihydroxybenzene) with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.
While the main reaction aims for the complete di-etherification of resorcinol, several side reactions can occur, leading to the formation of byproducts that can affect the purity and yield of the final product. The primary byproducts of concern include:
-
Mono-substituted Product: 3-Ethoxyphenol, resulting from incomplete etherification.
-
C-Alkylation Products: Electrophilic attack on the aromatic ring by the ethylating agent can lead to the formation of C-ethylated resorcinol ethers.
-
Elimination Products: Under certain conditions, the ethylating agent can undergo E2 elimination to form ethene.
Accurate identification and quantification of these byproducts are crucial for optimizing reaction conditions and ensuring the quality of the synthesized this compound.
Comparison of Analytical Techniques for Byproduct Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for monitoring the this compound synthesis reaction. However, other analytical methods can also be employed.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | In-situ Spectroscopic Techniques (e.g., FTIR, Raman) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection and identification. | Separation based on polarity, followed by mass-based detection and identification. | Real-time monitoring of functional group changes within the reaction mixture. |
| Analyte Suitability | Excellent for volatile and thermally stable compounds like ethers and their alkylated byproducts. | Suitable for a wider range of polarities and thermally labile compounds. May require method development for optimal separation of isomers. | Provides information on the overall progress of the reaction by tracking key functional groups (e.g., hydroxyl, ether). Does not separate individual components. |
| Sensitivity | High sensitivity, capable of detecting trace-level impurities. | High sensitivity, particularly with modern mass spectrometers. | Generally lower sensitivity compared to chromatographic techniques for individual byproduct detection. |
| Identification | Provides detailed mass spectra for confident identification of known and unknown compounds by library matching and fragmentation analysis. | Provides molecular weight information and fragmentation data for structural elucidation. | Identifies functional groups present but does not provide detailed structural information of individual molecules. |
| Quantitative Analysis | Excellent for quantification using internal or external standards. | Good for quantification, though matrix effects can be more pronounced. | Can provide semi-quantitative or relative quantitative data on the disappearance of reactants and appearance of products. |
| Sample Preparation | Simple dilution of the organic extract is typically sufficient. | May require solvent exchange or more complex sample preparation depending on the mobile phase compatibility. | No sample preparation required for in-situ measurements. |
Experimental Data: Byproduct Distribution in a Representative Etherification Reaction
The following table presents plausible quantitative data for the product and byproduct distribution in a synthesis of a resorcinol ether, analyzed by GC-MS. This data is based on typical outcomes for Williamson ether syntheses.
| Compound | Retention Time (min) | Area % (GC-MS) | Mass Spectrum (m/z) |
| 3-Ethoxyphenol | 12.5 | 8.5 | 138 (M+), 110, 81, 53 |
| This compound | 14.2 | 89.0 | 166 (M+), 137, 109, 81 |
| C-ethyl-1,3-diethoxybenzene | 15.1 | 2.5 | 194 (M+), 165, 137, 109 |
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 3-methoxyphenol (B1666288) and is expected to yield this compound with the specified byproducts.[1][2]
Materials:
-
Resorcinol (11.0 g, 0.1 mol)
-
Sodium hydroxide (B78521) (8.8 g, 0.22 mol)
-
Ethyl iodide (34.3 g, 0.22 mol)
-
Deionized water (100 mL)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve resorcinol in 100 mL of deionized water.
-
Add sodium hydroxide pellets to the solution while stirring.
-
Cool the mixture in an ice bath and add ethyl iodide dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 5% aqueous sodium hydroxide (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
GC-MS Analysis of Reaction Byproducts
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction product in ethyl acetate (B1210297) (e.g., 10 mg in 1 mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and GC-MS analysis of this compound.
Logical Relationship of Reaction Components
Caption: Reaction pathway showing the formation of the desired product and byproducts.
References
Safety Operating Guide
Proper Disposal of 1,3-Diethoxybenzene: A Step-by-Step Guide
The proper management and disposal of 1,3-Diethoxybenzene are critical for ensuring laboratory safety and environmental protection. Due to its classification as a combustible liquid and an irritant, this chemical cannot be discarded through standard waste streams like sinks or regular trash.[1][2] Adherence to institutional and regulatory protocols is mandatory for its disposal.
This guide provides researchers, scientists, and drug development professionals with the essential procedures for the safe handling and disposal of this compound waste.
Immediate Safety Protocols & Handling
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Handle this compound in a well-ventilated area, away from heat, sparks, open flames, or hot surfaces.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166(EU) or NIOSH (US) standards).[2]
-
Hand Protection: Use chemical-impermeable gloves compatible with this compound.[2]
-
Body Protection: Wear suitable protective clothing to prevent skin contact.[2]
Step-by-Step Disposal Procedure
Follow these procedural steps to ensure the safe and compliant disposal of this compound.
Step 1: Waste Characterization All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be treated as hazardous waste.[3] It is classified as a combustible liquid that causes skin and serious eye irritation.[2][4]
Step 2: Select an Appropriate Waste Container Use a dedicated, leak-proof waste container that is chemically compatible with this compound.[5] Plastic containers are often preferred over glass to minimize the risk of breakage.[1] Ensure the container can be tightly sealed.[2]
Step 3: Proper Labeling The waste container must be clearly labeled as "Hazardous Waste."[1] The label should include the following information:
-
Full chemical name: "this compound" (avoid abbreviations or formulas).[1]
-
All constituents of any mixture.[1]
-
The date when waste was first added to the container (generation date).[1]
-
The specific location of origin (e.g., laboratory, room number).[1]
-
The name and contact information of the Principal Investigator.[1]
-
Appropriate hazard pictograms checked or affixed.[1]
Step 4: Segregation and Safe Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[2][5] This area should be accessible only to trained personnel.[5] Crucially, segregate this compound waste from incompatible materials, such as strong oxidizing agents, and keep it away from all sources of ignition.[2]
Step 5: Arrange for Professional Disposal The final disposal of this compound must be handled by professionals. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1] The recommended disposal methods are:
-
Removal to a licensed chemical destruction plant.[2]
-
Controlled incineration with flue gas scrubbing.[2]
Never pour this compound down the drain or dispose of it in the regular trash.[1][2] Discharge into the environment must be strictly avoided.[2]
Step 6: Managing Spills and Leaks In case of a spill, immediately evacuate personnel to a safe area and remove all ignition sources.[2] Wearing full PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).[6] Collect the absorbent material and the spilled chemical using spark-proof tools and place it in a suitable, labeled container for disposal as hazardous waste.[2]
Step 7: Empty Container Disposal A container that held this compound can be disposed of as regular trash only after it has been properly decontaminated.[3] To do so, triple-rinse the container with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous waste.[3] Afterwards, deface or remove the original label and puncture the container to prevent reuse before discarding it.[2][3]
Data Summary: this compound Properties and Classifications
The following table summarizes key quantitative data and hazard classifications for this compound.
| Property | Value | Source |
| Physical State | Clear light yellow liquid | [2] |
| Molecular Formula | C₁₀H₁₄O₂ | [4] |
| Molecular Weight | 166.22 g/mol | [4] |
| Melting Point | -31°C | [2] |
| Boiling Point | 235°C | [2] |
| GHS Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [2][7] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. vumc.org [vumc.org]
- 4. This compound | C10H14O2 | CID 74899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. synquestlabs.com [synquestlabs.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Diethoxybenzene
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of 1,3-Diethoxybenzene, ensuring the well-being of researchers and the integrity of your work. Adherence to these procedures is critical for minimizing risks associated with this combustible and irritant chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, and respiratory exposure. The following table summarizes the recommended PPE. Due to the absence of specific breakthrough time data for this compound, recommendations are based on general data for aromatic ethers. It is crucial to consult the glove manufacturer's specific chemical resistance data and to inspect gloves for any signs of degradation before and during use.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[1] A double-gloving approach is recommended for enhanced protection. | Provides a barrier against skin contact. Aromatic hydrocarbons and ethers can degrade many glove materials; therefore, regular changes and careful inspection are necessary.[1] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields. A face shield should be worn over safety goggles when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin and Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. Chemically resistant apron for handling larger quantities. | Protects skin from accidental splashes and contamination. Flame-resistant material is necessary due to the combustible nature of this compound. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[2][3][4] For activities with a higher potential for aerosol generation, a P95, R95, or N95 particulate filter may be used in combination with the OV cartridge.[2][5] | Prevents inhalation of vapors, which may cause respiratory irritation. The appropriate cartridge and filter combination will depend on the specific laboratory conditions and procedures. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep the container tightly closed.
-
Store separately from oxidizing agents and incompatible materials.
Handling and Use
-
All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize vapor inhalation.
-
Ground and bond containers when transferring large volumes to prevent static discharge.
-
Use non-sparking tools and equipment.
-
Avoid contact with skin and eyes by wearing the appropriate PPE at all times.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
Spill Management
-
Small Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste this compound in a dedicated, properly labeled, and sealed container.
-
The waste container should be compatible with the chemical (e.g., glass or a suitable plastic).[6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Aromatic ethers are typically classified as halogen-free organic solvent waste.[7]
-
-
Contaminated PPE and Materials:
-
Dispose of all contaminated gloves, absorbent materials, and other disposable items in a sealed bag or container labeled as hazardous waste.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of combustible and hazardous chemical waste.[8]
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
References
- 1. chemistry.osu.edu [chemistry.osu.edu]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 4. mcmaster.com [mcmaster.com]
- 5. www2.lbl.gov [www2.lbl.gov]
- 6. Hazardous Waste Disposal [cool.culturalheritage.org]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
